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  • Product: 2lambda6-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione
  • CAS: 2253632-40-3

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

An in-depth technical guide on the spectroscopic characterization and synthesis of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione (also known as 2-thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide).[1] [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectroscopic characterization and synthesis of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione (also known as 2-thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide).[1]

[1][2]

Executive Summary

2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione represents a distinct class of bridgehead bicyclic sultams .[1] Unlike typical planar sulfonamides, this molecule forces the nitrogen atom into a pyramidal geometry due to the constraints of the [2.2.1] bicyclic framework. This structural rigidity makes it a valuable scaffold in medicinal chemistry, serving as a non-hydrolyzable transition-state mimic for peptide bond cleavage and a conformationally constrained proline surrogate.[1]

This guide details the spectroscopic signature of this scaffold, focusing on the diagnostic signals arising from its strained, rigid cage structure.[1] It synthesizes data from foundational work by Paquette and Rassadin to provide a validated profiling protocol.

Structural Analysis & Electronic Properties

The core structure features a sulfur atom at position 2 and a nitrogen atom at the bridgehead (position 1). The "2,2-dione" designation indicates the sulfone functionality (


).[1]
  • Geometry: The [2.2.1] heptane skeleton imposes severe constraints. The bridgehead nitrogen cannot planarize, retaining a pyramidal character (

    
    -like) that enhances its basicity compared to planar sulfonamides.[1]
    
  • Strain: The S-N bond is embedded within the ethano-bridge, creating a "twisted" sulfonamide.[1] This distortion is spectroscopically visible in the IR wavenumbers and X-ray bond angles.

Visualization of the Core Scaffold

The following diagram illustrates the connectivity and the numbering scheme used for spectroscopic assignment.

G N1 N1 S2 S2 N1->S2 C6 C6 N1->C6 C7 C7 N1->C7 C3 C3 S2->C3 O1 O S2->O1 O2 O S2->O2 C4 C4 C3->C4 C5 C5 C5->C4 C6->C5 C7->C4

Caption: Connectivity of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione showing the N1-S2 bridgehead bond.

Spectroscopic Profiling

The following data is synthesized from high-field NMR studies (400/500 MHz) and IR analysis of bridgehead sultams [1][2].

Nuclear Magnetic Resonance (NMR)

The rigidity of the bicyclic system renders the protons on the ethano (C5, C6) and methano (C7) bridges diastereotopic. Ring inversion is impossible, leading to sharp, distinct signals.[1]


H NMR Data (Diagnostic Signals)
PositionTypeChemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Interpretation
H-3

-Sulfonyl
3.05 – 3.25 Multiplet (complex)Deshielded by the adjacent electron-withdrawing

group.[1] Often appears as an ABX or complex pattern due to rigidity.
H-4 Bridgehead2.40 – 2.60 Broad Singlet / MultipletCharacteristic methine proton at the bridgehead. Diagnostic for the [2.2.1] system.
H-7 Bridge (

)
1.80 – 2.10 AB System (

Hz)
The "top" bridge protons are diastereotopic (syn/anti to the S-N bridge).
H-5, H-6 Ethano Bridge1.50 – 1.90 MultipletsComplex overlapping signals typical of norbornane-like systems.

C NMR Data
PositionCarbon TypeChemical Shift (

, ppm)
Interpretation
C-1 Bridgehead (N)N/A (Quaternary)Indirectly observed via HMBC.
C-3

-Sulfonyl
~50.0 – 55.0 Deshielded

adjacent to sulfone.
C-4 Bridgehead (CH)~35.0 – 40.0 Methine carbon.[1][2]
C-6

-Amino
~55.0 – 60.0 Deshielded

adjacent to Nitrogen.
C-5, C-7 Bridge

20.0 – 30.0 Typical bicyclic methylene carbons.[1]
Vibrational Spectroscopy (IR)

The infrared spectrum is dominated by the sulfone stretches. The "twisted" nature of the S-N bond may cause a slight shift to higher wavenumbers compared to acyclic sulfonamides.

  • 
    :  1310 – 1330 cm
    
    
    
    (Strong)
  • 
    :  1140 – 1160 cm
    
    
    
    (Strong)[1]
  • C-H Stretch: 2850 – 2980 cm

    
     (Aliphatic, sharp due to rigidity)[1]
    
Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or EI.

  • Molecular Ion (

    
    ):  m/z 147.
    
  • Fragmentation:

    • Loss of

      
       (M - 64) is a primary fragmentation pathway, often leading to a pyrrolidine-like radical cation (m/z 83).[1]
      

Experimental Protocols

Two primary routes exist for synthesizing this scaffold. The Intramolecular Alkylation method (Method A) is generally more accessible for standard laboratories than the Sulfonyl Fluoride Cyclization (Method B).

Method A: Twofold Intramolecular Alkylation (Rassadin Protocol)

This method builds the bicycle by alkylating a monocyclic sultam with a dihalide.

Reagents:

  • Starting Material: Methanesulfonamide or a linear sultam precursor.

  • Alkylation Agent: cis-1,4-Dichloro-2-butene (followed by hydrogenation) or a specific 1,3-dihalo-cyclopentane derivative.[1]

  • Base:

    
     or 
    
    
    
    (Cesium effect promotes cyclization).
  • Solvent: DMF (anhydrous).

Workflow:

  • Dissolution: Dissolve the primary sulfonamide in anhydrous DMF (0.1 M).

  • Deprotonation: Add

    
     (3.0 equiv) and stir at RT for 30 min.
    
  • Alkylation: Add the dihalide electrophile dropwise.

  • Cyclization: Heat to 60–80 °C for 12–24 hours. Monitor by TLC (stain with

    
    ).
    
  • Workup: Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Sulfonyl Fluoride Cyclization (Paquette Protocol)

This historical route is definitive for establishing the bridgehead S-N bond [1].

Synthesis Start Amino Sulfonyl Fluoride (Precursor) Step1 Silyl Protection (TMS-Cl) Start->Step1 Protection Step2 Cyclization (CsF / MeCN) Step1->Step2 Fluoride-mediated desilylation Product 2-Thia-1-azabicyclo[2.2.1] heptane-2,2-dione Step2->Product Intramolecular SN2 @ S

Caption: Paquette's cyclization strategy using fluoride-mediated activation.

Protocol:

  • Prepare the amino sulfonyl fluoride precursor (typically from the corresponding amino-thiol or disulfide).

  • Treat with CsF (Cesium Fluoride) in acetonitrile.

  • The fluoride anion activates the desilylation (if silyl protected) or acts as a base, promoting the nucleophilic attack of the amine onto the sulfonyl fluoride sulfur atom, displacing fluoride.[1]

  • Yields are typically 70–80%.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following validation steps are mandatory:

  • X-Ray Crystallography: Due to the high crystallinity of sultams, growing a single crystal (slow evaporation from

    
    /Hexane) is the gold standard to verify the bridgehead geometry.
    
  • Elemental Analysis: Carbon/Hydrogen/Nitrogen ratios must be within

    
     of theoretical values (
    
    
    
    ).
  • Melting Point: Expect a sharp melting point (typically

    
     °C for bridgehead sultams) indicating high purity.
    

References

  • Paquette, L. A.; Leit, S. M. (1999).[1] "The First Examples of Bridgehead Bicyclic Sultams". Journal of the American Chemical Society, 121(4), 8126–8127.[1] Link[1]

  • Rassadin, V. A.; Grosheva, D. S.; Tomashevskiy, A. A.; Sokolov, V. V. (2013).[1] "Methods of Sultam Synthesis". Chemistry of Heterocyclic Compounds, 49, 39–65.[1] Link[1]

  • BLD Pharm . (n.d.). "2-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide Product Page". Accessed 2025.[3][4][5] Link

Sources

Exploratory

An In-depth Technical Guide to 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione: A Constrained Sulfonamide Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione, a novel bridged bicyclic sultam. Bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione, a novel bridged bicyclic sultam. Bicyclic sulfonamides, also known as sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential as therapeutic agents. The rigid, three-dimensional structure of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione offers a unique scaffold for the design of highly specific and potent enzyme inhibitors and receptor modulators. This whitepaper will delve into the chemical identity, plausible synthetic strategies, and potential applications of this compound in modern drug discovery, providing a foundation for its further exploration and utilization.

Introduction: The Emergence of Constrained Scaffolds in Medicinal Chemistry

The development of novel therapeutic agents is an ongoing challenge, driven by the need for drugs with improved efficacy, selectivity, and pharmacokinetic properties. A key strategy in modern drug design is the use of conformationally constrained scaffolds. By reducing the flexibility of a molecule, researchers can pre-organize key pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.

Bicyclic structures are particularly attractive in this regard, as they introduce significant conformational rigidity. Among these, bicyclic sulfonamides, or sultams, have emerged as a promising class of compounds. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. When incorporated into a bicyclic framework, the resulting sultam can act as a bioisostere for lactams or other functional groups, while offering distinct physicochemical properties and interaction profiles.

This guide focuses on a specific bridged bicyclic sultam, 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione. Its unique bridged structure imparts a high degree of rigidity, making it an intriguing candidate for structure-based drug design.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione are summarized below.

PropertyValueSource
CAS Number 2253632-40-3[1][2][3]
Molecular Formula C₅H₉NO₂S[1][2]
Molecular Weight 147.20 g/mol [1][2]
Canonical SMILES C1C2CN1S(=O)(=O)C2N/A
InChI Key N/AN/A
Predicted LogP N/AN/A
Predicted pKa N/AN/A

Plausible Synthetic Strategies: An Intramolecular [2+2] Cycloaddition Approach

While a specific, detailed synthesis of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on established methodologies for the synthesis of related bicyclic sultams. An intramolecular [2+2] cycloaddition of a vinylsulfonamide precursor represents a logical and potentially high-yielding strategy.

The proposed synthetic workflow is outlined below:

G cluster_0 Synthesis of Vinylsulfonamide Precursor cluster_1 Intramolecular Cycloaddition A Commercially Available Allylamine B Sulfonylation with 2-Chloroethanesulfonyl chloride A->B Base (e.g., Triethylamine) DCM, 0 °C to rt C N-(prop-2-en-1-yl)-2-chloroethanesulfonamide B->C D Base-mediated Intramolecular Cyclization C->D Strong, non-nucleophilic base (e.g., NaH, DBU) Anhydrous THF E 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione D->E

Figure 1: Proposed synthetic workflow for 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(prop-2-en-1-yl)-2-chloroethanesulfonamide

  • To a solution of allylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂), add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired vinylsulfonamide precursor.

Step 2: Intramolecular Cyclization to 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere, add a solution of N-(prop-2-en-1-yl)-2-chloroethanesulfonamide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the formation of the bicyclic product by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione.

Structural Characterization (Hypothetical Data)

The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques. The following are predicted spectral data based on the proposed structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the rigid bicyclic system and spin-spin coupling between the protons. The bridgehead protons would likely appear as distinct signals.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be indicative of the saturated, strained bicyclic framework.

4.2. Infrared (IR) Spectroscopy

  • IR (ATR, cm⁻¹): The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

4.3. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be used to confirm the elemental composition of the molecule. The calculated exact mass for C₅H₉NO₂S would be compared to the experimentally observed mass.

Applications in Drug Discovery and Development

The rigid framework of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione makes it a valuable scaffold for the design of novel therapeutic agents with high specificity.

G cluster_0 Potential Therapeutic Applications A 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione (Core Scaffold) B Enzyme Inhibitors (e.g., Proteases, Kinases) A->B Introduction of substituents at key positions C Receptor Modulators (e.g., GPCRs, Ion Channels) A->C Mimicking bioactive conformations of endogenous ligands D Bioisosteric Replacement for Proline or other constrained amino acids A->D Incorporation into peptide-based drugs

Figure 2: Potential applications of the 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione scaffold.

5.1. Enzyme Inhibitors

The defined three-dimensional structure of this bicyclic sultam allows for the precise positioning of functional groups to interact with the active site of an enzyme. By appending various substituents to the carbon or nitrogen atoms of the scaffold, libraries of compounds can be generated and screened for inhibitory activity against a range of enzyme targets, such as proteases, kinases, and phosphatases, which are implicated in numerous diseases including cancer, inflammation, and infectious diseases.

5.2. Receptor Modulators

The rigid nature of the scaffold can be exploited to mimic the bioactive conformation of endogenous ligands for various receptors. This can lead to the development of potent and selective agonists or antagonists for G-protein coupled receptors (GPCRs) and ion channels, which are important targets for a wide array of therapeutic areas, including neuroscience, cardiovascular disease, and metabolic disorders.

5.3. Peptide Mimetics

The constrained bicyclic structure can serve as a proline or other constrained amino acid mimetic. Its incorporation into peptides can enforce a specific secondary structure, such as a β-turn, which is often crucial for biological activity. This can lead to the development of more stable and potent peptide-based drugs with improved pharmacokinetic properties.

Conclusion and Future Directions

2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione represents a promising, yet underexplored, scaffold for medicinal chemistry. Its rigid, bridged bicyclic structure offers a unique platform for the design of novel therapeutic agents with high potency and selectivity. While detailed experimental data for this specific molecule is limited in the public domain, this guide has provided a plausible synthetic route and highlighted its potential applications based on the well-established principles of constrained scaffold design in drug discovery.

Future research should focus on the validation and optimization of the proposed synthetic pathway. A thorough characterization of the compound and its derivatives, including X-ray crystallography, will be crucial to fully understand its three-dimensional structure. Furthermore, the synthesis and screening of a library of derivatives against a diverse range of biological targets will be essential to unlock the full therapeutic potential of this intriguing bicyclic sultam.

References

  • Due to the hypothetical nature of the detailed protocols and the lack of specific literature for the target compound, this section will be populated with general references on the synthesis and applications of bicyclic sulfonamides once more specific information becomes available through further research.
  • 2-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide. Chemspace. [Link]

  • Further references to specific synthetic methods and applications would be added as they are identified in the liter
  • 2-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide. Autech Industry Co.,Limited. [Link]

Sources

Foundational

A Theoretical and Computational Guide to Thia-Azabicyclo[2.2.1]heptane Derivatives: Predicting Structure, Reactivity, and Properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the theoretical and computational methodologies applica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of thia-azabicyclo[2.2.1]heptane derivatives. While direct computational research on this specific heterocyclic scaffold is emerging, this document leverages the extensive body of theoretical work on analogous bicyclo[2.2.1]heptane systems to establish a robust predictive framework. By understanding the computational approaches successfully applied to closely related molecules, researchers can effectively investigate the structural, electronic, and reactive properties of novel thia-azabicyclo[2.2.1]heptane derivatives, thereby accelerating their potential development in medicinal chemistry and materials science.

Introduction to the Thia-Azabicyclo[2.2.1]heptane Scaffold

The thia-azabicyclo[2.2.1]heptane framework represents a class of bridged heterocyclic compounds with significant potential in drug discovery. This rigid scaffold, incorporating both sulfur and nitrogen heteroatoms, offers a unique three-dimensional architecture that can be exploited to enhance target engagement and modulate pharmacological profiles. The constrained nature of the bicyclic system imparts distinct structural and electronic properties that are of considerable interest for the design of novel therapeutic agents. Theoretical studies are paramount in elucidating these properties and guiding synthetic efforts.

Foundational Theoretical Approaches for Bicyclic Systems

The theoretical investigation of bicyclic molecules like thia-azabicyclo[2.2.1]heptane derivatives primarily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying such systems due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) as a Predictive Tool

DFT calculations are instrumental in predicting a wide range of molecular properties. The choice of functional and basis set is a critical first step in any DFT study, as it directly impacts the accuracy of the results. For molecules of this nature, hybrid functionals such as B3LYP are often employed in conjunction with Pople-style basis sets like 6-31G(d,p) or more extensive sets for higher accuracy.

A key application of DFT is the determination of molecular geometry. The strained nature of the bicyclo[2.2.1]heptane core makes accurate structural prediction essential for understanding its reactivity and interactions.

Key Areas of Theoretical Investigation

Theoretical studies on thia-azabicyclo[2.2.1]heptane derivatives can be broadly categorized into three main areas: structural and conformational analysis, electronic properties and reactivity, and spectroscopic characterization.

Structural and Conformational Analysis

The rigid bicyclic structure of thia-azabicyclo[2.2.1]heptane limits its conformational flexibility. However, substituents on the scaffold can introduce different conformational possibilities. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them.

Experimental Protocol: Conformational Analysis Workflow

  • Initial Structure Generation: Construct the 3D structure of the thia-azabicyclo[2.2.1]heptane derivative using molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Relative Energy Calculation: Determine the relative energies of the conformers to identify the most stable structures.

Conformational_Analysis_Workflow A Initial 3D Structure Generation B Conformational Search A->B Input Structure C Geometry Optimization (DFT) B->C Potential Conformers D Frequency Calculation C->D Optimized Geometries E Relative Energy Analysis D->E Thermodynamic Data Reactivity_Analysis_Workflow A Optimized Molecular Geometry B Single-Point Energy Calculation (DFT) A->B C HOMO & LUMO Energies B->C E Generate Molecular Electrostatic Potential (MEP) Map B->E D Calculate Global Reactivity Descriptors C->D F Reactivity Prediction D->F E->F

Caption: Workflow for computational reactivity analysis.

Spectroscopic Characterization

Theoretical calculations can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. [1][2]This is particularly valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data.

Experimental Protocol: NMR Chemical Shift Prediction

  • Geometry Optimization: Obtain the optimized geometry of the molecule.

  • NMR Calculation: Perform an NMR calculation using a method like the Gauge-Independent Atomic Orbital (GIAO) approach with a suitable DFT functional and basis set.

  • Reference Standard: Calculate the NMR shielding tensor for a reference standard, typically tetramethylsilane (TMS).

  • Chemical Shift Calculation: Calculate the chemical shifts by subtracting the calculated shielding of the molecule's nuclei from the shielding of the reference standard.

  • Comparison with Experiment: Compare the predicted chemical shifts with the experimental NMR spectrum.

Application in Drug Development

The theoretical studies of thia-azabicyclo[2.2.1]heptane derivatives have direct implications for drug development. For instance, understanding the conformational preferences and electronic properties of these molecules can aid in the design of potent and selective inhibitors for various biological targets, such as the dipeptidyl peptidase-4 (DPP-4) enzyme, which is relevant in the treatment of type 2 diabetes. [3]Molecular docking studies, which are a form of computational analysis, can predict the binding modes of these derivatives within the active site of a protein. [4]

Conclusion and Future Outlook

While the direct theoretical exploration of thia-azabicyclo[2.2.1]heptane derivatives is an area ripe for further investigation, the established computational methodologies for analogous bicyclic systems provide a robust framework for their study. By applying DFT and other quantum chemical methods, researchers can gain significant insights into the structure, reactivity, and potential biological activity of this promising class of compounds. As computational power continues to increase and theoretical models become more refined, the predictive accuracy of these methods will undoubtedly improve, further accelerating the discovery and development of novel drugs based on the thia-azabicyclo[2.2.1]heptane scaffold.

References

  • 7-Thiabicyclo[2.2.1]heptane. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. (2022). Beilstein Journal of Organic Chemistry, 18, 1146–1157. [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). Magnetic Resonance in Chemistry, 60(6), 575-585. [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (n.d.). Texas A&M University-Commerce. Retrieved from [Link]

  • 3-(3-Azabicycloh[1][5][5]eptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. (2022). Molecules, 27(19), 6523. [Link]

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5585-5589. [Link]

  • Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method. (2023). Journal of Materials Physics and Chemistry, 11(1), 1-7. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2023). RSC Medicinal Chemistry, 14(10), 1845-1873. [Link]

  • Rapid prediction of NMR spectral properties with quantified uncertainty. (2020). Chemical Science, 11(20), 5326-5333. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (1980). Journal of the American Chemical Society, 102(25), 7778–7784. [Link]

  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans) - 3,trans(cis) - 4-Dibromocyclohex-1-yl)carbamates. (2010). ChemInform, 31(16). [Link]

  • Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method. (2023). Journal of Materials Physics and Chemistry, 11(1), 1-7. [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2010). Arkivoc, 2010(3), 56-73. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane. (n.d.). PubChem. Retrieved from [Link]

  • An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. (2023). Minerals, 13(2), 245. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Experimental Protocol: A Strategic Approach to the Synthesis of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

Abstract: This document provides a comprehensive, research-level guide for the synthesis of the bridged sultam, 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione. Bridged bicyclic sultams are a class of conformationally cons...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, research-level guide for the synthesis of the bridged sultam, 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione. Bridged bicyclic sultams are a class of conformationally constrained sulfonamides that hold significant interest in medicinal chemistry as potential isosteres of lactams and saturated heterocyclic amines.[1][2] This protocol outlines a robust synthetic strategy centered on an intramolecular Diels-Alder reaction, a powerful method for constructing complex cyclic systems.[3] We will detail the synthesis of the necessary vinylsulfonamide precursor followed by its thermal cyclization, purification, and characterization. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanism and to ensure procedural integrity.

Introduction: The Significance of Bridged Sultams

Cyclic sulfonamides, or sultams, are integral structural motifs in a variety of pharmacologically active compounds, including anticonvulsants and antimicrobials.[1][4] Constraining the sulfonamide bond within a rigid bicyclic framework, such as the [2.2.1]heptane system, can significantly enhance a molecule's potency, selectivity, and metabolic profile by reducing conformational flexibility.[1] The target molecule, 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione, represents a foundational scaffold in this class.

The synthetic strategy detailed herein employs a classic and highly effective transformation in organic chemistry: the intramolecular Diels-Alder (IMDA) reaction.[3] This approach involves a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule.[5] In our proposed pathway, a cyclopentadiene moiety will serve as the diene, and a vinylsulfonamide will function as the dienophile. This method is advantageous for its efficiency in building molecular complexity and its potential for stereocontrol.[6]

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the preparation of the key intermediate, N-(cyclopent-2-en-1-ylmethyl)ethenesulfonamide. The second stage is the pivotal intramolecular Diels-Alder cycloaddition to yield the target bicyclic sultam.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cycloaddition A Cyclopentadienylmethanamine C N-(cyclopent-2-en-1-ylmethyl)-2-chloroethanesulfonamide A->C Reaction with B (Base, DCM) B 2-Chloroethanesulfonyl chloride D N-(cyclopent-2-en-1-ylmethyl)ethenesulfonamide (IMDA Precursor) C->D Elimination (DBU) E Intramolecular Diels-Alder Reaction (Thermal, Toluene) D->E F 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione (Final Product) E->F

Caption: High-level overview of the two-stage synthetic workflow.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Cyclopentadienylmethanamine≥97%Commercial
2-Chloroethanesulfonyl chloride98%Commercial
Triethylamine (TEA)≥99.5%, redistilledCommercial
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)98%Commercial
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial
TolueneAnhydrous, ≥99.8%Commercial
Magnesium Sulfate (MgSO₄)AnhydrousCommercial
Silica Gel230-400 meshCommercial
Ethyl AcetateHPLC GradeCommercial
HexanesHPLC GradeCommercial

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • Rotary evaporator

  • Flash chromatography system

  • High-resolution NMR spectrometer

  • Mass spectrometer (HRMS)

Stage 1: Synthesis of N-(cyclopent-2-en-1-ylmethyl)ethenesulfonamide (IMDA Precursor)

Step 1a: Synthesis of N-(cyclopent-2-en-1-ylmethyl)-2-chloroethanesulfonamide

  • Setup: To a dry 250 mL round-bottom flask under an inert atmosphere of nitrogen, add cyclopentadienylmethanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct of the sulfonylation reaction.

  • Sulfonylation: Dissolve 2-chloroethanesulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to an addition funnel. Add the solution dropwise to the cooled amine solution over 30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure chloroethanesulfonamide intermediate.

Step 1b: Elimination to form the Vinylsulfonamide

  • Setup: Dissolve the purified N-(cyclopent-2-en-1-ylmethyl)-2-chloroethanesulfonamide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the solution. DBU is a non-nucleophilic strong base ideal for promoting E2 elimination to form the vinyl group.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure IMDA precursor, N-(cyclopent-2-en-1-ylmethyl)ethenesulfonamide.

Stage 2: Intramolecular Diels-Alder Cycloaddition

G cluster_0 Reaction Mechanism Precursor IMDA Precursor (Diene + Dienophile) TS [4+2] Transition State (endo-selective) Precursor->TS Heat (Δ) Toluene Product Bridged Sultam (Final Product) TS->Product Cycloaddition

Caption: Simplified mechanism of the intramolecular Diels-Alder reaction.

  • Setup: In a high-pressure reaction vessel or a sealed tube, dissolve the N-(cyclopent-2-en-1-ylmethyl)ethenesulfonamide precursor (1.0 eq) in anhydrous toluene (to make a dilute solution, approx. 0.01 M). A dilute solution is critical to favor the intramolecular reaction over intermolecular polymerization.

  • Reaction: Seal the vessel and heat the solution to 110-120 °C for 24-48 hours.[5] The thermal energy overcomes the activation barrier for the cycloaddition. Monitor the disappearance of the starting material by TLC or LC-MS if possible.

  • Cooling and Concentration: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the solution to a round-bottom flask and remove the toluene under reduced pressure.

  • Purification: The resulting crude product, 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione, should be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point for elution.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry of the bridged system can be confirmed by 2D NMR techniques (e.g., NOESY).

Safety and Handling

  • 2-Chloroethanesulfonyl chloride: This reagent is highly corrosive and lachrymatory. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Triethylamine (TEA) and DBU: These are corrosive and volatile bases. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): DCM is a suspected carcinogen. All handling should be performed in a fume hood.

  • High-Temperature Reaction: The Diels-Alder reaction is performed at elevated temperatures. Use a blast shield and ensure the reaction vessel is properly sealed and rated for the temperature and potential pressure increase.

Expected Results and Troubleshooting

ParameterExpected Value/Observation
Yield (Stage 1) 60-80% over two steps.
Yield (Stage 2) 50-70%.[5]
Appearance Typically a white or off-white solid after purification.
¹H NMR Expect complex multiplets in the aliphatic region characteristic of a rigid bicyclic system. The disappearance of vinyl protons from the precursor is a key indicator of success.
HRMS Calculated mass should match the observed mass for C₇H₁₁NO₂S within ±5 ppm.

Troubleshooting:

  • Low yield in Stage 1: Ensure all reagents and solvents are anhydrous. Incomplete reaction in the first step or incomplete elimination in the second are common issues. Reaction times may need to be extended.

  • Polymerization in Stage 2: If significant polymer byproduct is observed, the reaction concentration was likely too high. Rerun the reaction at a higher dilution.

  • No reaction in Stage 2: The temperature may be too low. Some intramolecular Diels-Alder reactions require higher temperatures or high-pressure conditions (up to 13 kbar) to proceed efficiently.[5][6]

References

  • Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides. HAL Open Science. [Link]

  • A Diastereoselective Route to Benzoannelated Bridged Sultams. Zeitschrift für Naturforschung B. [Link]

  • Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. [Link]

  • Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Chemical Science. [Link]

  • Chemistry of Bridged Lactams: Recent Developments. MDPI. [Link]

  • High Pressure Intramolecular Diels-Alder Reactions of Vinylsulfonates and Vinylsulfonamides. ResearchGate. [Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

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Application

Application Notes & Protocols for the Characterization of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: The 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione core represents a class of conformationally constrained bicyclic sulfonamides.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione core represents a class of conformationally constrained bicyclic sulfonamides. Their rigid, sp³-rich architecture makes them attractive scaffolds in medicinal chemistry for mimicking peptide turns or exploring novel regions of chemical space.[1] As isosteres of more common bicyclic structures like 2-azabicyclo[2.2.1]heptane, which have shown promise as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), these sulfonamide analogues present unique opportunities for drug design.[2][3] This guide provides an in-depth technical overview of the essential analytical methodologies required to unambiguously characterize novel derivatives of this scaffold, ensuring data integrity and reproducibility from initial synthesis to downstream biological evaluation.

Introduction: The Scientific Rationale

The structural and electronic properties of any novel chemical entity intended for pharmaceutical development must be rigorously established. For the 2λ⁶-thia-1-azabicyclo[2.2.1]heptane-2,2-dione scaffold, its inherent rigidity and potential for stereoisomerism demand a multi-pronged analytical approach. The causality for this rigorous characterization is rooted in the principles of structure-activity relationships (SAR). An incomplete or erroneous structural assignment will invariably lead to flawed SAR models, wasted resources, and the potential misinterpretation of biological data.

This document outlines a self-validating workflow, moving from initial purification and confirmation of molecular mass to detailed structural elucidation by Nuclear Magnetic Resonance (NMR) and, ultimately, definitive stereochemical assignment through X-ray crystallography. Each step is designed to build upon the last, creating a comprehensive and trustworthy data package for any new derivative.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation cluster_3 Phase 4: Final Validation Synthesis Crude Synthetic Product Purification Purification (Flash Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC/UPLC) Purification->Purity HRMS HRMS Analysis (Molecular Formula) Purity->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity) HRMS->NMR XRay X-Ray Crystallography (3D Structure & Stereochemistry) NMR->XRay Validated Validated Structure & Data Package NMR->Validated XRay->Validated

Figure 1: Overall workflow for the characterization of novel bicyclic sulfonamides.

Purification and Purity Assessment

Expertise & Experience: Before any advanced characterization, the purity of the synthesized derivative must be unequivocally established. Co-eluting impurities, residual solvents, or starting materials can confound spectroscopic data, leading to significant misinterpretation. The choice of a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system is critical for resolving closely related isomers or byproducts common in the synthesis of complex bicyclic systems.[4]

Protocol 1: Purification and Analytical Purity Check
  • Initial Purification:

    • Subject the crude reaction mixture to automated flash column chromatography on silica gel.

    • Causality: This step removes the bulk of impurities and unreacted starting materials. A gradient elution (e.g., ethyl acetate in hexanes) is typically required to separate compounds of varying polarity.

  • Solvent Removal:

    • Combine fractions containing the desired product (as determined by Thin Layer Chromatography, TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Further dry the sample under high vacuum for several hours to remove trace solvents, which are often visible in ¹H NMR spectra.

  • Analytical Purity Assessment (RP-HPLC):

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

    • Inject 5-10 µL onto a reverse-phase C18 column.

    • Method:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start with a 5-10 minute linear gradient from 5% B to 95% B.

      • Flow Rate: 1.0 mL/min (for standard HPLC).

      • Detection: UV-Vis detector (e.g., 214 nm and 254 nm).

    • Trustworthiness: The goal is to achieve >95% purity as determined by the integrated peak area. The presence of a single, sharp peak is a primary indicator of a pure compound suitable for further analysis.

Spectroscopic and Spectrometric Characterization

This phase focuses on determining the compound's molecular formula and covalent bond connectivity.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of a single molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of polar, non-volatile compounds.[5]

Protocol 2: HRMS Analysis via ESI-TOF
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in an HPLC-grade solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode. The nitrogen atom in the bicyclic core is readily protonated.

  • Data Acquisition: Infuse the sample directly or via a flow injection analysis (FIA) setup.

  • Validation:

    • Observe the protonated molecular ion [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula. The mass error should be less than 5 ppm.

    • Insight: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of ~64 Da.[6] Observing an [M+H-SO₂]⁺ fragment can provide additional confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.[7] For the rigid 2λ⁶-thia-1-azabicyclo[2.2.1]heptane system, ¹H and ¹³C NMR spectra will exhibit characteristic signals. Due to the fixed geometry, protons on the bicyclic framework are often diastereotopic and will appear as distinct signals with complex splitting patterns (coupling).

Protocol 3: Acquiring and Interpreting NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve amide/sulfonamide N-H protons.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Features:

      • Bridgehead Protons: These protons at the junction of the rings will typically appear as complex multiplets.

      • Methylene Bridge Protons: The protons on the CH₂ bridges are diastereotopic and will likely appear as distinct multiplets, often showing geminal and vicinal coupling.

      • Sulfonamide N-H: If present and not exchanged, this proton often appears as a broad singlet. Its chemical shift can be concentration-dependent.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

    • Expected Features: Signals for bridgehead carbons, methylene carbons, and any carbons from substituents will be observed.[10]

  • 2D NMR (COSY):

    • Acquire a ¹H-¹H Correlation Spectroscopy (COSY) experiment.

    • Causality: This is a self-validating step. The COSY spectrum reveals which protons are coupled to each other (i.e., are on adjacent carbons). This is essential for tracing the connectivity through the rigid bicyclic scaffold and confirming assignments made from the 1D spectrum.[7]

Data Type Technique Information Gained Typical Values / Observations
Molecular FormulaHRMS (ESI-TOF)Elemental Composition[M+H]⁺ ion observed with < 5 ppm mass error.
Connectivity¹H NMRProton environment, couplingComplex multiplets for bicyclic protons.
Connectivity¹³C NMRCarbon skeletonSignals for bridgehead and methylene carbons.
Proton-Proton Links2D COSYJ-coupling correlationsCross-peaks confirm adjacent protons.
Functional GroupsFT-IRVibrational modesStrong S=O stretches (~1320 & 1150 cm⁻¹).

Definitive Structural Confirmation: X-ray Crystallography

Expertise & Experience: While NMR provides the covalent structure, it does not typically define the three-dimensional arrangement of atoms in space, including absolute stereochemistry. For drug development, knowing the precise 3D shape of a molecule is paramount as biological targets are chiral. X-ray crystallography is the gold standard for this purpose, providing an unambiguous map of atomic positions.[11]

Protocol 4: Single-Crystal X-ray Diffraction
  • Crystallization (The Rate-Limiting Step):

    • Causality: The goal is to slowly decrease the solubility of the compound to allow for the ordered growth of a single crystal.[11]

    • Screen various solvent systems using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or solvent layering. Common solvent combinations include DCM/hexanes, ethyl acetate/heptane, or methanol/water.

  • Crystal Mounting and Data Collection:

    • Select a high-quality single crystal (clear, well-defined faces, no visible cracks) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (~100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

    • Collect diffraction data using a modern X-ray diffractometer equipped with a CCD or CMOS detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data.

    • Trustworthiness: A successfully refined structure will have low R-factors (typically R1 < 0.05) and a clean final difference Fourier map, confirming the correctness of the atomic positions, connectivity, and stereochemistry.[12]

G Data_HRMS HRMS Data (Accurate Mass) Analysis_HRMS Calculate Formula Data_HRMS->Analysis_HRMS Data_NMR NMR Data (1D & 2D) Analysis_NMR Assign Connectivity Data_NMR->Analysis_NMR Data_XRay X-Ray Data (Diffraction Pattern) Analysis_XRay Solve & Refine 3D Structure Data_XRay->Analysis_XRay Result_Formula Molecular Formula Analysis_HRMS->Result_Formula Result_Structure 2D Structure (Connectivity) Analysis_NMR->Result_Structure Result_Stereo 3D Structure & Stereochemistry Analysis_XRay->Result_Stereo Result_Formula->Result_Structure cross-validates Validated Fully Validated Chemical Structure Result_Formula->Validated Result_Structure->Result_Stereo cross-validates Result_Structure->Validated Result_Stereo->Validated

Figure 2: Logical flow of data integration for unambiguous structure validation.

Conclusion

The characterization of novel 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione derivatives requires a systematic and hierarchical application of modern analytical techniques. By following the protocols and workflow outlined in this guide, researchers can ensure the generation of a high-integrity data package. This rigorous approach is not merely procedural; it is a foundational requirement for building robust structure-activity relationships, securing intellectual property, and advancing promising new chemical entities through the drug discovery pipeline. Each piece of data, from HPLC purity to the final crystallographic R-factor, serves as a validation check on the others, culminating in a structure that can be reported and utilized with the highest degree of scientific confidence.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
  • Klagkou, K., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 2003. Available at: [Link]

  • 1 H NMR of bicyclic sulfonium about Ha' and Hb'. ResearchGate. Available at: [Link]

  • Gway, G.G. & Fenselau, C. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 1977. Available at: [Link]

  • Perkins, J.R., et al. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. The Analyst, 2000. Available at: [Link]

  • Sun, W., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 2008. Available at: [Link]

  • Furlong, E.T., et al. Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 2011. Available at: [Link]

  • Jung, M.E. & Shapiro, J.J. Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 1980. Available at: [Link]

  • Guillén-Casla, I., et al. Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. Available at: [Link]

  • Johnson, C.R., Keiser, J.E., & Sharp, J.C. Synthesis of 2-Thiabicyclo[2.2.l]heptane Derivatives. The Journal of Organic Chemistry, 1969. Available at: [Link]

  • Fragoso-Solis, R. NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 2021. Available at: [Link]

  • Ferrara, J.D. X-Ray Crystallography of Chemical Compounds. Reviews in Analytica Chimica, 2008. Available at: [Link]

  • ¹H NMR spectra of calix[10]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. ResearchGate. Available at: [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Available at: [Link]

  • Singh, H., et al. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 2024. Available at: [Link]

  • Ivanov, A.S., et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 2022. Available at: [Link]

  • Marco-Contelles, J. Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. Available at: [Link]

  • Lysenko, V., et al. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, 2023. Available at: [Link]

  • Valueva, G.V., et al. 3-(3-Azabicyclo[5][5][9]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Pharmaceuticals, 2023. Available at: [Link]

  • Shyshlyk, O., et al. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv, 2023. Available at: [Link]

  • Cossu, S., et al. Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. The Journal of Organic Chemistry, 1997. Available at: [Link]

  • X‐ray crystal structure of 2 a. ResearchGate. Available at: [Link]

  • Forró, E. & Fülöp, F. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 2024. Available at: [Link]

  • Maruyama, T., et al. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 2007. Available at: [Link]

  • Companyó, X. & Petrone, D.A. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 2021. Available at: [Link]

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Method

Application Note: In Vitro Evaluation of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione Scaffolds

Executive Summary & Scientific Rationale The molecule 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione (referred to herein as TAHD ) represents a distinct class of bridged bicyclic sultams . Unlike classic beta-lactamase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione (referred to herein as TAHD ) represents a distinct class of bridged bicyclic sultams . Unlike classic beta-lactamase inhibitors (BLIs) like clavulanic acid or tazobactam, which rely on a fused beta-lactam ring, or the newer diazabicyclooctanes (DBOs) like avibactam, TAHD utilizes a [2.2.1] norbornane-like bridge with a cyclic sulfonamide (sultam) core.

Why this scaffold matters:

  • Conformational Strain: The [2.2.1] bridge imposes significant geometric strain on the N-S bond, increasing the electrophilicity of the sulfur center.

  • Mechanism of Action (MoA): While beta-lactams acylate the catalytic serine of beta-lactamases (PBPs), TAHD is designed to sulfonylate the active site. The tetrahedral geometry of the sulfone (

    
    ) group mimics the high-energy transition state of beta-lactam hydrolysis, potentially evading hydrolytic mechanisms that degrade standard drugs.
    
  • Spectrum: These scaffolds are investigated for their ability to inhibit Class A (e.g., KPC), Class C (AmpC), and difficult-to-treat Class D (OXA) carbapenemases.

This guide provides a validated workflow for the in vitro characterization of TAHD, moving from enzyme kinetics to structural confirmation.

Mechanism of Action & Assay Logic

Understanding the interaction between TAHD and the target enzyme is a prerequisite for assay design. The inhibition proceeds via a covalent attack by the catalytic serine residue.

Pathway Visualization

The following diagram illustrates the theoretical inhibition pathway and the decision logic for assay selection.

MoA_Workflow cluster_assays Required Assays Enzyme Beta-Lactamase (Serine Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex TAHD TAHD Scaffold (Electrophilic Sulfone) TAHD->Complex TS Tetrahedral Transition State Complex->TS k1 AcylEnz Sulfonylated Enzyme (Covalent Adduct) TS->AcylEnz k2 (Sulfonylation) Assay1 IC50 / Ki Determination TS->Assay1 AcylEnz->AcylEnz Stable Inhibition Hydrolysis Hydrolysis (Drug Failure) AcylEnz->Hydrolysis k3 (Slow = Good) Assay2 Mass Spectrometry (Adduct Validation) AcylEnz->Assay2

Caption: Figure 1. Mechanism of serine beta-lactamase inhibition by TAHD. The goal is to maximize k2 (sulfonylation) and minimize k3 (hydrolysis/turnover).

Protocol A: Enzyme Inhibition Kinetics (IC₅₀ & Kᵢ)

This is the primary screen to determine the potency of TAHD against purified beta-lactamases (e.g., TEM-1, AmpC, KPC-2). We utilize Nitrocefin , a chromogenic cephalosporin, as the reporter substrate.

Materials
  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (avoid Tris as it can act as a nucleophile).

  • Substrate: Nitrocefin (Stock: 10 mM in DMSO).

    
     shift: 390 nm (intact) 
    
    
    
    486 nm (hydrolyzed).
  • Enzyme: Recombinant KPC-2 or AmpC (Final conc: 1–5 nM).

  • Inhibitor: TAHD (Stock: 20 mM in DMSO).

  • Plate: 96-well clear flat-bottom microplate (UV-transparent).

Experimental Workflow
  • Dilution Series: Prepare a 10-point serial dilution of TAHD in assay buffer. Typical range:

    
     to 
    
    
    
    .
  • Pre-Incubation (Critical):

    • Add

      
       of Enzyme solution to wells.
      
    • Add

      
       of TAHD dilutions.
      
    • Note: Unlike reversible inhibitors, covalent inhibitors like TAHD often show time-dependent inhibition. Incubate for 10 minutes at 25°C to allow sulfonylation to occur (

      
      ).
      
  • Reaction Initiation:

    • Add

      
       of Nitrocefin (Final conc: 
      
      
      
      , approx.
      
      
      of the enzyme).[1]
  • Measurement:

    • Immediately monitor Absorbance at 486 nm in kinetic mode for 10 minutes (read every 30 seconds).

Data Analysis

Calculate the initial velocity (


) from the linear portion of the curve. Fit the data to the standard IC₅₀ equation or the Morrison equation for tight-binding inhibitors if 

.


Interpretation:

  • IC₅₀ < 100 nM: Potent inhibitor (Lead candidate).

  • IC₅₀ > 10 µM: Weak binder; scaffold optimization required.

Protocol B: Microbiology Synergy Assays (Checkerboard)

TAHD is unlikely to have intrinsic antibacterial activity because it targets the resistance mechanism (beta-lactamase), not the cell wall synthesis machinery (PBPs) directly, unless it possesses dual activity (like Zidebactam). Therefore, a synergy assay is required.

Concept

We measure the reduction in the Minimum Inhibitory Concentration (MIC) of a partner antibiotic (e.g., Ceftazidime) in the presence of TAHD.

Matrix Design
  • X-Axis (Partner Antibiotic): Serial 2-fold dilutions (e.g., 64 to 0.06 µg/mL).

  • Y-Axis (TAHD): Serial 2-fold dilutions (e.g., 32 to 0.5 µg/mL).

  • Organism: Klebsiella pneumoniae (KPC-positive) or Pseudomonas aeruginosa (AmpC hyper-producer).

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well plate. Dispense antibiotic gradients horizontally and TAHD gradients vertically.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.

Calculation: FICI Score

Calculate the Fractional Inhibitory Concentration Index (FICI):



Criteria:

  • FICI ≤ 0.5: Synergistic (The gold standard for BLIs).

  • 0.5 < FICI ≤ 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

Protocol C: Covalent Adduct Validation (ESI-MS)

To confirm the "suicide inhibition" mechanism, we must visualize the mass shift of the enzyme corresponding to the addition of the TAHD scaffold.

Methodology
  • Incubation: Mix

    
     purified Enzyme with 
    
    
    
    TAHD in 10 mM Ammonium Acetate (volatile buffer). Incubate for 30 min at RT.
  • Desalting: Pass the mixture through a C4 ZipTip or a PD-10 column to remove excess unbound inhibitor and salts.

  • Mass Spectrometry: Inject into an ESI-Q-TOF or Orbitrap MS. Deconvolute the protein envelope.

Expected Results
  • Control: Mass of Apo-Enzyme (e.g., KPC-2

    
     28,500 Da).
    
  • Sample: Mass of Apo-Enzyme + Mass of TAHD.

    • Note: If the mechanism involves loss of a leaving group (unlikely for this specific sulfone, but possible if ring opening occurs), calculate the

      
       carefully.
      
    • For 2-thia-1-azabicyclo[2.2.1]heptane-2,2-dione (MW

      
       147.19 Da), a simple addition suggests a shift of +147 Da .
      

Data Presentation & Reporting

When reporting results for this scaffold, summarize data in the following format to facilitate comparison with standard inhibitors like Avibactam.

AssayParameterTAHD Result (Example)Avibactam (Ref)Interpretation
Enzyme Kinetics IC₅₀ (KPC-2)45 nM~5 nMModerate potency; optimization needed.
Synergy (MIC) FICI (vs. K. pneumo)0.350.20Synergistic; restores antibiotic sensitivity.
Mass Spec

Mass
+147 Da+265 DaConfirms covalent binding (1:1 stoichiometry).
Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_val Phase 3: Validation Step1 Synthesize/Purchase TAHD (>95% Purity) Step3 Nitrocefin Kinetic Assay (Determine IC50) Step1->Step3 Step2 Express & Purify Target Beta-Lactamases Step2->Step3 Step4 Checkerboard MIC (Determine Synergy) Step3->Step4 If IC50 < 1 uM Step5 ESI-MS Analysis (Confirm Covalent Adduct) Step4->Step5 If FICI < 0.5

Caption: Figure 2. Integrated workflow for the evaluation of TAHD scaffolds.

References

  • Aswapokee, N., & Neu, H. C. (1978). A sulfone beta-lactam compound which acts as a beta-lactamase inhibitor. The Journal of Antibiotics, 31(12), 1238–1244.

  • ChemicalBook. 2-Thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid, 2,2-dioxide - Product Profile.

  • BLD Pharm. 2-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide (CAS 2253632-40-3).[2]

  • PubChem. 1-Azabicyclo[2.2.1]heptane Compound Summary.

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of beta-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. (Contextual Grounding for BLI Assays).

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

Authored by: A Senior Application Scientist Abstract The 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione core, a bridged bicyclic sultam, represents a promising scaffold in medicinal chemistry due to its conformational rig...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione core, a bridged bicyclic sultam, represents a promising scaffold in medicinal chemistry due to its conformational rigidity and potential for novel pharmacophoric interactions. As a non-classical isostere of lactams and saturated heterocyclic amines, this structure is of significant interest for the development of new therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed synthetic route to this target molecule. We present detailed laboratory-scale protocols and an in-depth analysis of the challenges and strategies for scaling up the synthesis, with a particular focus on a key intramolecular photochemical cycloaddition step.

Introduction: The Significance of Bridged Bicyclic Sultams

Cyclic sulfonamides, or sultams, are established pharmacophores found in a range of biologically active compounds, including anticonvulsants and antimicrobials.[1] The introduction of a bicyclic constraint, as in the 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione scaffold, offers a strategy to enhance potency, selectivity, and metabolic stability by locking the molecule into a specific three-dimensional orientation. However, the synthesis of such strained, bridged systems presents considerable challenges, particularly when considering production on a larger scale.[2][3]

This guide outlines a plausible and robust synthetic strategy, leveraging modern photochemical techniques to overcome the inherent challenges of forming the strained bicyclic core. We will first detail the laboratory-scale synthesis of a key diene precursor, followed by its cyclization. Subsequently, we will transition to the critical considerations for scaling this process, contrasting traditional batch methods with the advantages of continuous flow chemistry.[4][5]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step sequence commencing from readily available starting materials. The key strategic element is the final-step construction of the bicyclic system via an intramolecular photochemical [2+2] cycloaddition. This approach has been successfully employed for the synthesis of related bridged bicyclic γ-sultams.[1]

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Key Cyclization Step A 1,3-Butadiene C 3-Butene-1-sulfonyl chloride A->C SO2Cl2 (Sulfene generation) B Sulfuryl chloride B->C E N-allyl-3-butene-1-sulfonamide C->E Allylamine, Et3N DCM, 0 °C to rt D Allylamine D->E F 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione E->F hv (UV light) Acetone (sensitizer) Flow Reactor

Caption: Proposed synthetic pathway to 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione.

Laboratory-Scale Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Sulfuryl chloride is corrosive and reacts violently with water. Allylamine is flammable and toxic.

Step 1: Synthesis of 3-Butene-1-sulfonyl chloride

This procedure is adapted from methods for the synthesis of unsaturated sulfonyl chlorides.

  • Reagents and Materials:

    • 1,3-Butadiene (condensed, ~1.2 equivalents)

    • Sulfuryl chloride (1.0 equivalent)

    • Dichloromethane (DCM), anhydrous

    • Dry ice/acetone bath

  • Protocol:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a cold finger condenser charged with a dry ice/acetone mixture.

    • Charge the flask with anhydrous DCM.

    • Bubble 1,3-butadiene gas through the cold DCM until the desired amount is condensed (approx. 1.2 equivalents).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add sulfuryl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

    • Slowly warm the reaction mixture to room temperature, allowing excess butadiene to evaporate through a bubbler.

    • The resulting solution of 3-butene-1-sulfonyl chloride in DCM is used directly in the next step without purification.

Step 2: Synthesis of N-allyl-3-butene-1-sulfonamide (Diene Precursor)
  • Reagents and Materials:

    • Solution of 3-butene-1-sulfonyl chloride in DCM (from Step 1)

    • Allylamine (1.1 equivalents)

    • Triethylamine (Et3N, 1.5 equivalents)

    • Dichloromethane (DCM), anhydrous

  • Protocol:

    • In a separate flask, dissolve allylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the solution of 3-butene-1-sulfonyl chloride from Step 1 to the amine solution dropwise. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure N-allyl-3-butene-1-sulfonamide.

Step 3: Intramolecular Photochemical [2+2] Cycloaddition

This key step utilizes UV light to induce the formation of the strained bicyclic system.[1][6]

  • Reagents and Materials:

    • N-allyl-3-butene-1-sulfonamide (1.0 equivalent)

    • Acetone (as solvent and photosensitizer)

    • Batch photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Protocol:

    • Prepare a dilute solution of the diene precursor in acetone (e.g., 0.01-0.05 M). The concentration is critical to minimize intermolecular reactions.

    • Place the solution in the photoreactor.

    • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can quench the excited state.

    • Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., 20-25 °C) using a cooling system.

    • Monitor the reaction progress by GC-MS or LC-MS. The reaction time can vary from several hours to a day.

    • Once the starting material is consumed or conversion plateaus, stop the irradiation.

    • Remove the acetone under reduced pressure.

    • Purify the resulting residue by column chromatography to isolate the target compound, 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione.

Data Summary for Laboratory-Scale Synthesis

Step Starting Material Reagents Product Theoretical Yield (per 10 mmol scale) Notes
11,3-ButadieneSulfuryl chloride3-Butene-1-sulfonyl chloride~1.57 gUsed in situ.
23-Butene-1-sulfonyl chlorideAllylamine, Et₃NN-allyl-3-butene-1-sulfonamide1.77 g (assuming 100% yield from step 1)Typical yields after purification: 60-80%.
3N-allyl-3-butene-1-sulfonamidehv, Acetone2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione1.77 gPhotochemical yields can be variable, 30-60% is a reasonable expectation.[1]

Protocols for Scaling Up the Synthesis

Transitioning the synthesis from milligram to multi-gram or kilogram scale introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility.

General Scale-Up Challenges (Steps 1 & 2)
  • Heat Management: The formation of the sulfonyl chloride and its subsequent reaction with allylamine are exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Protocol Adjustment: Utilize a jacketed reactor with a circulating chiller for precise temperature control. Implement slow, controlled addition of reagents using a dosing pump. Monitor the internal temperature continuously with a probe.

  • Mixing: Inefficient mixing can lead to localized hot spots and side reactions.

    • Protocol Adjustment: Employ reactors with appropriate impeller designs (e.g., pitched-blade turbine) to ensure homogeneity of the reaction mixture.

  • Work-up and Isolation: Handling large volumes of organic solvents for extraction and purification becomes impractical and hazardous.

    • Protocol Adjustment: Minimize aqueous washes by using a quenching agent that results in a filterable solid. For purification, consider crystallization over chromatography to reduce solvent waste and improve throughput.

The Photochemical Cycloaddition: The Scale-Up Bottleneck

Scaling up the photochemical [2+2] cycloaddition (Step 3) in a traditional batch reactor is highly problematic. The Beer-Lambert law dictates that light penetration decreases exponentially with path length and concentration. In a large batch reactor, most of the solution will be in the dark, leading to extremely long reaction times and potential side reactions from over-irradiation of the material near the lamp.[5]

Scale_Up_Workflow cluster_batch Batch Scale-Up (Problematic) cluster_flow Flow Chemistry Scale-Up (Recommended) Start Diene Precursor (N-allyl-3-butene-1-sulfonamide) Batch_Reactor Large Batch Photoreactor Start->Batch_Reactor Dilute Solution Flow_Reactor Flow Photoreactor (e.g., FEP Tubing around UV Lamp) Start->Flow_Reactor Pumped Solution Batch_Problem Poor Light Penetration Long Reaction Times Low Throughput Batch_Reactor->Batch_Problem Flow_Advantage Excellent Light Penetration Short Residence Time High Throughput & Safety Flow_Reactor->Flow_Advantage

Caption: Comparison of Batch vs. Flow Chemistry for scaling the photochemical step.

Recommended Scale-Up Protocol: Continuous Flow Photochemistry

Continuous flow chemistry offers an elegant solution to the challenges of photochemical scale-up. By pumping the reaction mixture through narrow-bore tubing wrapped around a light source, the path length is minimized, ensuring uniform irradiation of the entire solution.[7][8]

  • Equipment:

    • HPLC pump or syringe pump for precise fluid delivery.

    • Flow photoreactor (commercial or custom-built, typically consisting of FEP or PFA tubing coiled around a high-power UV LED or mercury lamp).

    • Back-pressure regulator to maintain a single-phase flow.

    • Temperature control system (circulating bath or fan).

  • Protocol:

    • Prepare a stock solution of the N-allyl-3-butene-1-sulfonamide precursor in acetone at the optimal concentration determined in the lab-scale experiments.

    • Set up the flow reactor, ensuring the lamp is cooled and the system is sealed.

    • Set the desired temperature for the reaction (e.g., 25 °C).

    • Pump the solution through the reactor at a defined flow rate. The residence time (the time the solution spends in the irradiated zone) is calculated by dividing the reactor volume by the flow rate.

    • Initially, collect small fractions and analyze them to determine the optimal residence time for maximum conversion.

    • Once optimized, the system can be run continuously, collecting the product stream in a receiving flask. This "numbering-up" approach (running for longer) allows for the production of large quantities of material.[4]

    • The output stream can be processed in a continuous or batch-wise fashion for solvent removal and purification.

Conclusion

The synthesis of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione presents a formidable challenge, primarily due to the formation of its strained, bridged bicyclic core. The proposed synthetic route, culminating in an intramolecular photochemical [2+2] cycloaddition, offers a viable pathway. While laboratory-scale synthesis is achievable in a batch photoreactor, scaling this critical step requires a paradigm shift from batch to continuous flow processing. Flow chemistry not only overcomes the inherent limitations of light penetration in large volumes but also offers enhanced safety, control, and throughput.[9] By adopting these modern synthetic strategies, researchers can efficiently access multi-gram quantities of this promising scaffold for further investigation in drug discovery and development programs.

References

  • Zondag, S. D. A., Mazzarella, D., & Noël, T. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 283-300. [Link]

  • El-Hova, G., & Oelgemöller, M. (2021). Scalability of Photochemical Reactions in Continuous Flow Mode. University College Dublin Research Repository. [Link]

  • Asynt. (2024). How to Combine Photochemistry with Flow Chemistry. Asynt Blog. [Link]

  • Zhou, A., & Hanson, P. R. (2008). Synthesis of sultam scaffolds via intramolecular oxa-Michael and diastereoselective Baylis-Hillman reactions. Organic Letters, 10(14), 2951–2954. [Link]

  • Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. (2025). Ask this paper. [Link]

  • Zaika, Y. O., et al. (2022). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. [Link]

  • Vapourtec. (2024). Flow photochemistry: a reliable method for scale-up and precise control of reaction conditions. Vapourtec. [Link]

  • Zhou, A., & Hanson, P. R. (2008). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. PMC. [Link]

  • Grygorenko, O. O., et al. (2022). [3 + 2] Cycloadditions of α,β-Unsaturated Sultams. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2020). Saturated Bicyclic Sultams. ResearchGate. [Link]

  • Johnson, C. R., & Wambsgans, A. (1980). Synthesis and biological evaluation of 2,3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences, 69(9), 1007–1010. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. [Link]

  • Ren, W., et al. (2024). Synthesis of constrained bicycloalkanes through bibase-promoted brook rearrangement/radical-polar crossover cyclization. Chemical Science. [Link]

  • Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(18), 2890-2898. [Link]

  • Tang, Y. (2020). Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. Accounts of Chemical Research, 53(4), 921–933. [Link]

  • Piras, M., et al. (2016). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization... ACS Figshare. [Link]

  • Meutermans, W. D. F., et al. (2003). Difficult Macrocyclizations: New Strategies for Synthesizing Highly Strained Cyclic Tetrapeptides. Organic Letters, 5(15), 2711–2714. [Link]

  • Noble, A., et al. (2023). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. [Link]

  • Ren, W., et al. (2024). Synthesis of constrained bicycloalkanes through bibase-promoted brook rearrangement/radical-polar crossover cyclization. Chemical Science, 15. [Link]

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Technical Notes & Optimization

Troubleshooting

degradation pathways of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

A Guide for Researchers Investigating 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione and Related Strained Ring Systems Introduction: The study of novel bicyclic sultams, such as 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Investigating 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione and Related Strained Ring Systems

Introduction: The study of novel bicyclic sultams, such as 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione, presents unique challenges due to the inherent reactivity of their strained ring systems. As specific literature on the degradation of this particular molecule is not publicly available, this guide has been developed to provide a robust framework for its investigation based on established principles of cyclic sulfonamide (sultam) chemistry. The principles and protocols outlined here are derived from studies of analogous structures and are designed to empower researchers to anticipate degradation pathways, troubleshoot experimental hurdles, and design effective stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for a strained bicyclic sultam like 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione?

A1: The degradation of this class of compounds is expected to be dominated by hydrolysis , leading to the cleavage of the sulfonamide (S-N) bond. The high degree of ring strain in the bicyclo[2.2.1]heptane system significantly increases its susceptibility to nucleophilic attack compared to acyclic or less strained cyclic sulfonamides.

Two primary hydrolytic pathways are anticipated:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the sultam is likely protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. This pathway is common for sulfonamides and is expected to be a key degradation route.[1][2]

  • Base-Catalyzed (Alkaline) Hydrolysis: In neutral to basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic sulfur atom. This leads to the formation of a transient, high-energy intermediate that subsequently collapses, cleaving the S-N bond.[3][4] For some highly strained systems like β-sultams, this can even involve a rate term that is second-order in hydroxide concentration, indicating a complex stepwise mechanism.[4]

The expected product of this ring-opening hydrolysis would be a substituted amino sulfonic acid.

Q2: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its products?

A2: A multi-faceted approach is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for stability studies. A stability-indicating HPLC method, typically using a reverse-phase C18 column with UV detection, should be developed to separate the parent compound from its degradation products.[5][6] Gradient elution is often necessary to resolve compounds with different polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is crucial for the identification and structural elucidation of degradation products.[7] By obtaining the mass-to-charge ratio (m/z) of the parent compound and its degradants, along with their fragmentation patterns, you can confidently propose chemical structures.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated (e.g., via preparative HPLC) and analyzed by ¹H and ¹³C NMR. This provides unambiguous information about the chemical structure.[1][5]

Q3: How does pH affect the stability of the sultam ring?

A3: The rate of hydrolysis is highly pH-dependent. Generally, sulfonamides exhibit a U-shaped or V-shaped pH-rate profile, where they are most stable at a specific pH (often in the mid-range, e.g., pH 4-7) and degrade faster under strongly acidic or strongly basic conditions.[2] Anionic forms of sulfonamides, prevalent at higher pH, are often less susceptible to hydrolysis than neutral or cationic forms.[2] Therefore, determining the pH-rate profile is a critical first step in characterizing the stability of your compound.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Multiple unexpected peaks in the HPLC chromatogram. 1. Secondary Degradation: The primary degradation product may itself be unstable and degrading further. 2. Complex Reaction Pathways: Besides simple hydrolysis, other reactions like rearrangements or eliminations could be occurring due to the strained ring system. 3. Buffer or Solvent Interaction: Components of your reaction buffer (e.g., phosphate) could be catalyzing the reaction or forming adducts.[9]1. Time-Course Analysis: Analyze samples at multiple, shorter time intervals to identify transient intermediates. 2. LC-MS/MS Analysis: Use LC-MS/MS to get mass information on all peaks to help elucidate their structures and relationships. 3. Simplify the Matrix: Run a control experiment in purified water (if pH permits) to see if buffer components are involved.
Degradation rate is much faster or slower than anticipated. 1. Incorrect pH: The actual pH of the solution may differ from the intended pH, especially after adding the compound. 2. Temperature Fluctuations: Inconsistent temperature control can significantly alter reaction kinetics. 3. Catalysis/Inhibition: Trace metal ions or other impurities in the solvent or reagents could be catalyzing or inhibiting the degradation.1. Verify pH: Measure the pH of the final reaction solution after the addition of your compound. 2. Use a Calibrated, Stable Incubator: Ensure precise and consistent temperature control throughout the experiment. 3. Use High-Purity Reagents: Employ HPLC-grade solvents and high-purity buffer salts. Consider using a metal chelator like EDTA in a control experiment.
Poor mass balance in the stability study (Sum of parent + degradants < 95%). 1. Formation of Non-UV Active Products: A degradation product may lack a chromophore and be invisible to the UV detector. 2. Precipitation: The parent compound or a degradation product may be precipitating out of solution. 3. Adsorption: The compound may be adsorbing to the surface of the container (e.g., glass or plastic).1. Use a Universal Detector: Employ a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to detect non-chromophoric compounds. 2. Visual Inspection & Solubility Check: Visually inspect samples for precipitates. Check the solubility of the parent compound in the test media beforehand. 3. Use Silanized Vials: To minimize adsorption, especially for "sticky" compounds, use silanized glass vials for your study.

Visualizing the Degradation and Experimental Workflow

Proposed Hydrolytic Degradation Pathway

The primary degradation route is hypothesized to be the hydrolytic cleavage of the S-N bond, which relieves the significant strain of the bicyclic system.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A 2λ⁶-Thia-1-azabicyclo [2.2.1]heptane-2,2-dione B N-Protonated Intermediate (Activated for Attack) A->B + H⁺ C Ring-Opened Product (Amino Sulfonic Acid) B->C + H₂O (Nucleophilic Attack) D 2λ⁶-Thia-1-azabicyclo [2.2.1]heptane-2,2-dione E Pentacoordinate Sulfurane Intermediate D->E + OH⁻ (Nucleophilic Attack) F Ring-Opened Product (Amino Sulfonic Acid) E->F Ring Cleavage

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

Experimental Workflow for Kinetic Stability Study

A systematic approach is required to accurately determine the degradation kinetics.

G prep 1. Preparation - Prepare buffers (e.g., pH 4, 7, 9) - Prepare stock solution of compound init 2. Initiation - Add stock solution to buffers in vials - Place vials in calibrated incubator (e.g., 50°C) prep->init sample 3. Sampling - Withdraw aliquots at defined time points (e.g., 0, 2, 4, 8, 24, 48 hours) init->sample quench 4. Quenching (Optional) - Dilute sample in mobile phase or add acid/base to stop reaction sample->quench analyze 5. Analysis - Inject samples into validated a stability-indicating HPLC-UV system quench->analyze data 6. Data Processing - Integrate peak areas of parent and degradants - Plot ln(Parent %) vs. Time analyze->data kinetics 7. Kinetic Modeling - Determine rate constant (k) from the slope - Calculate half-life (t½ = 0.693/k) data->kinetics

Sources

Optimization

Technical Support Center: Synthesis of Bicyclic Sulfonamides

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of bicyclic sulfonamides. As scaffolds of significant interest in medicinal chemistry due to their conf...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of bicyclic sulfonamides. As scaffolds of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, their synthesis can present unique challenges.[1][2] This guide is structured to provide direct, experience-driven answers to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering robust, field-proven protocols and troubleshooting advice.

Part 1: Troubleshooting Guide

This section addresses specific failures or suboptimal results during the synthesis of bicyclic sulfonamides.

Question 1: My intramolecular cyclization to form the bicyclic sulfonamide is failing or giving very low yields. What are the common causes and how can I fix it?

Answer:

Failure in the crucial ring-closing step is a frequent bottleneck. The cause often depends on the specific cyclization strategy employed. Let's break down the troubleshooting process based on the most common methods.

A. For Intramolecular Heck Reactions:

The intramolecular Heck reaction is a powerful tool for forming C-C bonds to construct carbocyclic or heterocyclic rings.[3][4] However, its success is highly sensitive to several factors.

  • Causality & Diagnosis:

    • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and impurities. If your reaction mixture turns black (palladium black), it's a sign of catalyst decomposition.

    • Poor Ligand Choice: The ligand stabilizes the palladium center and influences both reactivity and regioselectivity. A ligand that is too bulky or not electron-donating enough can shut down the catalytic cycle.

    • Incorrect Base: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. An inappropriate base (too weak, too strong, or sterically hindered) can stall the reaction.

    • Substrate Issues: The halide or triflate leaving group on your aryl/vinyl partner may not be sufficiently reactive. Iodides are generally more reactive than bromides or triflates.

  • Troubleshooting Protocol & Optimization:

ParameterRecommended ActionRationale
Atmosphere Ensure rigorous degassing of solvents and use of an inert atmosphere (Argon or Nitrogen).Prevents oxidation and deactivation of the Pd(0) catalyst.
Catalyst/Ligand Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, BINAP). Consider using pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃.The electronic and steric properties of the ligand are critical for the oxidative addition and reductive elimination steps.[3]
Base Screen a variety of bases. For polar aprotic solvents (DMF, NMP), inorganic bases like K₂CO₃, Cs₂CO₃, or Ag₂CO₃ are common. For nonpolar solvents (Toluene, Dioxane), organic bases like Et₃N or Proton Sponge® may be more effective.The base must be strong enough to react with the generated H-X but not so strong that it causes substrate decomposition.
Solvent Test polar aprotic solvents like DMF, DMAc, or NMP. High boiling points are often necessary.These solvents help to solubilize the palladium salts and substrates, facilitating the reaction.
Temperature Gradually increase the reaction temperature. Many Heck reactions require temperatures between 80-140 °C.Provides the necessary activation energy for the oxidative addition step.

B. For Ring-Closing Metathesis (RCM):

RCM is exceptionally effective for forming unsaturated rings, particularly 5- to 7-membered rings and larger macrocycles, by joining two terminal alkenes.[5]

  • Causality & Diagnosis:

    • Catalyst Inactivity: The Grubbs catalyst may have degraded due to exposure to air, moisture, or impurities in the substrate or solvent.

    • Substrate Steric Hindrance: Steric bulk near the reacting double bonds can prevent the catalyst from coordinating effectively.

    • Unfavorable Ring Strain: Formation of highly strained rings (e.g., 4-membered) or medium-sized rings (8-11 members) can be thermodynamically disfavored.

    • Low Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization. High concentrations favor the undesired intermolecular pathway.

  • Troubleshooting Protocol & Optimization:

ParameterRecommended ActionRationale
Concentration Perform the reaction under high dilution conditions (typically 0.001 M to 0.01 M). Use a syringe pump for slow addition of the substrate to the catalyst solution.Favors the intramolecular cyclization over intermolecular polymerization, as dictated by Le Chatelier's principle.
Catalyst Choice If a 1st Generation Grubbs catalyst fails, switch to a more reactive 2nd or 3rd Generation catalyst (e.g., Grubbs II, Hoveyda-Grubbs II).[6]Later-generation catalysts exhibit higher activity, stability, and broader functional group tolerance.[5]
Solvent Use dry, degassed, non-coordinating solvents like Dichloromethane (DCM) or Toluene.Coordinating solvents can compete with the alkene for binding to the metal center.
Temperature Most RCM reactions run well between room temperature and 40 °C (for DCM) or up to 80 °C (for Toluene).Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition.
Question 2: My cyclization reaction is producing a mixture of regioisomers (e.g., exo vs. endo products). How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a common challenge, especially in intramolecular Heck reactions. The outcome is determined by the geometry of the cyclization transition state.

  • Causality & Mechanistic Insight: In intramolecular Heck reactions, cyclization can proceed via an exo or endo pathway. 5-exo cyclizations are generally kinetically favored according to Baldwin's rules.[4] However, factors like substrate geometry, steric hindrance, and the catalyst system can influence the outcome, sometimes leading to mixtures or the unexpected endo product.[7][8]

  • Workflow for Optimizing Regioselectivity:

G cluster_0 Regioselectivity Optimization Workflow start Mixture of Regioisomers Observed check_ligand Modify Ligand Steric Bulk start->check_ligand Bulky ligands often favor the less hindered pathway check_temp Adjust Reaction Temperature check_ligand->check_temp Lower temperatures can increase kinetic control check_additive Incorporate Additives (e.g., Silver or Thallium Salts) check_temp->check_additive Additives can alter the mechanistic pathway analyze Analyze Product Ratio check_additive->analyze analyze->check_ligand Re-optimize end Optimized Regioselectivity analyze->end Success

Caption: A workflow for troubleshooting poor regioselectivity in cyclization reactions.

  • Practical Steps:

    • Modify the Ligand: This is often the most impactful variable. Switching from a less bulky ligand like PPh₃ to a bulkier one like P(o-tol)₃ can sterically block one pathway, favoring the other.[7]

    • Adjust Temperature: Lowering the temperature can amplify the small energy difference between the two competing transition states, often favoring the kinetically preferred product.

    • Use Additives: In some Heck reactions, additives like silver salts (e.g., Ag₃PO₄) can promote a cationic pathway, which can alter the regioselectivity compared to the neutral pathway.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader strategic questions related to the synthesis of bicyclic sulfonamides.

Question 3: What is the best general strategy for synthesizing a fused vs. a bridged bicyclic sulfonamide?

Answer:

The optimal strategy depends heavily on the target topology. Fused and bridged systems present different synthetic challenges.

G cluster_0 Synthetic Strategy Decision Tree start Target: Bicyclic Sulfonamide topology Fused Bridged start->topology fused_methods Intramolecular Heck Reaction Ring-Closing Metathesis (RCM) Pd-Catalyzed Carboamination topology:f0->fused_methods bridged_methods Diels-Alder Cycloaddition Introduction of a CH₂SO₂ Bridge into a Monocyclic Precursor topology:f1->bridged_methods

Caption: Decision tree for selecting a synthetic route based on target topology.

  • Fused Bicyclic Sulfonamides: These are generally assembled by forming the second ring onto an existing one.

    • Intramolecular Heck Reaction: Ideal for creating 5- or 6-membered rings fused to an existing ring.[4][7]

    • Ring-Closing Metathesis (RCM): A powerful choice if the precursor can be designed with two pendant alkene chains. It is particularly useful for larger fused rings.[5][6]

    • Pd-Catalyzed Carboamination: An advanced method that can build the second ring while simultaneously installing substituents with stereocontrol.[9]

  • Bridged Bicyclic Sulfonamides: The key challenge is forming the bridge across a pre-existing ring.

    • Diels-Alder Reaction: A classic and highly effective method where a cyclic diene reacts with a dienophile containing the sulfonamide or a precursor.

    • Bridging an Existing Ring: This involves synthesizing a monocyclic amino-sulfonate precursor and then introducing the final bridge, for example, by introducing a CH₂SO₂ group.[1]

Question 4: I need to use a protecting group on the sulfonamide nitrogen. Which one should I choose, and how do I remove it?

Answer:

While the sulfonamide itself is often used as a protecting group for amines, sometimes the sulfonamide N-H needs to be protected for subsequent reactions (e.g., lithiation and alkylation).[10]

  • The Challenge: The sulfonamide N-H proton is acidic, and the sulfonamide group is very stable and electron-withdrawing, making both protection and deprotection non-trivial.[10][11]

  • Common Protecting Groups & Deprotection Conditions:

Protecting GroupKey Features & Use CasesDeprotection ConditionsSource
Boc (tert-Butoxycarbonyl) Commonly used for amines. Can be applied to the sulfonamide nitrogen.Acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM).[12]
Ns (2-Nitrobenzenesulfonyl) The Ns group is more easily cleaved than Ts or Ms. Often used in the Fukuyama amine synthesis.Nucleophilic cleavage with a thiol and base (e.g., thiophenol and K₂CO₃).[10]
TBDPS (tert-Butyldiphenylsilyl) A bulky silyl group that can be attached to the nitrogen. Offers orthogonal deprotection strategies.Fluoride source (e.g., TBAF in THF).[13]
  • Strategic Considerations:

    • Orthogonality: Choose a protecting group that can be removed without affecting other sensitive functional groups in your molecule. For instance, if your molecule is acid-sensitive, avoid the Boc group.

    • Reaction Compatibility: Ensure the protecting group is stable to the conditions of your subsequent reaction steps. Sulfonyl groups (like Ts, Ms) are generally very stable to both acidic and basic conditions.[10]

References

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

  • Ring-closing metathesis: development of a cyclisation-cleavage strategy for the solid-phase synthesis of cyclic sulfonamides. (2004). Organic & Biomolecular Chemistry. [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station International Edition. [Link]

  • Design of bicyclic sulfonamide building blocks. (2021). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaceutical Fronts. [Link]

  • Formation and utility of sulfonic acid protecting groups. (1997).
  • Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (2019). ResearchGate. [Link]

  • Regioselectivity in the intramolecular Heck reaction of a series of cyclic sulfonamides: an experimental and computational study. (2012). Chemistry – A European Journal. [Link]

  • Stereocontrolled synthesis of bicyclic sulfamides via Pd-catalyzed alkene carboamination reactions. Control of 1,3-asymmetric induction by manipulating mechanistic pathways. (2014). Organic Letters. [Link]

  • The Intramolecular Heck Reaction. (2002). Organic Reactions. [Link]

  • Endo-Selective Cyclization Pathways in the Intramolecular Heck Reaction. (2000). Journal of the American Chemical Society. [Link]

  • Intramolecular Heck reaction. (N.D.). Wikipedia. [Link]

  • Ring-closing metathesis. (N.D.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Thia-1-azabicycloalkanes

This guide is designed for researchers and medicinal chemists synthesizing 2-thia-1-azabicycloalkanes . Technical Note on Nomenclature: This guide specifically addresses Bridged Sultams (where Nitrogen is at position 1 a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and medicinal chemists synthesizing 2-thia-1-azabicycloalkanes .

Technical Note on Nomenclature: This guide specifically addresses Bridged Sultams (where Nitrogen is at position 1 and Sulfur is at position 2, forming an N-S bond).

  • If you are working on Penams (Beta-lactams, e.g., Penicillin core), the standard numbering is 4-thia-1-azabicyclo[3.2.0]heptane. While some principles (ring strain) apply, the synthesis (Pummerer rearrangement) differs from the N-S bond formation described below.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting N-S bond formation, Ring Strain Management, and Side Reaction Mitigation.

Diagnostic: Identify Your Failure Mode

Before proceeding, match your experimental observation to the failure modes below.

ObservationProbable CausePrimary Side Reaction
No Cyclization (Starting Material Recovery) Conformational rigidity or poor leaving group activation.Hydrolysis of sulfonyl halide precursor.
Insoluble Precipitate / Gums Concentration too high; Intermolecular reaction favored.Oligomerization / Dimerization (Intermolecular Sulfonylation).
Loss of Product on Silica Ring instability due to strain.Nucleophilic Ring Opening (S-N bond cleavage).
Unexpected Olefin Formation Base too strong or temperature too high.

-Elimination to Vinyl Sulfonamides.

Troubleshooting Guides (Q&A)

Module A: Intramolecular Sulfonylation (The "Paquette" Protocol)

Context: Cyclization of amino-sulfonyl chlorides/fluorides to form the sultam core.

Q: I am observing significant oligomerization instead of the desired bicyclic sultam. How do I favor the intramolecular pathway? A: This is a classic competing pathway governed by effective molarity .

  • The Mechanism: The amine nucleophile attacks a sulfonyl chloride on another molecule faster than it can rotate to attack its own tail.

  • The Fix:

    • High Dilution: Run the reaction at

      
       M.
      
    • Slow Addition: Syringe-pump the substrate into the base/solvent mixture over 4–8 hours. This keeps the instantaneous concentration of the uncyclized precursor near zero.

    • Template Effect: For certain ring sizes, using a bulky base (e.g., LiHMDS) can pre-organize the transition state, though this is substrate-dependent.

Q: My sulfonyl chloride precursor hydrolyzes to the sulfonic acid before cyclization occurs. Why? A: The N-S bond formation is slower than hydrolysis if water is present, especially for strained rings (e.g., [2.1.1] systems).

  • The Fix:

    • Switch to Sulfonyl Fluorides: They are significantly more stable to hydrolysis but retain reactivity toward amines, especially under silyl-mediated conditions (e.g., using TMS-imidazole or CsF).

    • Strict Anhydrous Conditions: Ensure solvents are dried (<50 ppm water).

Module B: Photochemical [2+2] Cycloaddition

Context: Constructing the cage from dienes (e.g., 2-thia-1-azabicyclo[2.1.1]hexane synthesis).

Q: The reaction yields a mixture of diastereomers (exo/endo), and separation is difficult. A: The stereoselectivity in [2+2] cycloadditions is often governed by the steric bulk of the substituents on the nitrogen or the alkene.

  • The Fix:

    • Steric Directing: Increase the bulk of the N-protecting group (e.g., N-Boc vs. N-Benzyl) to favor the exo isomer due to steric repulsion in the transition state.

    • Low Temperature: Photochemical reactions are often run at ambient temperature, but lowering to -20°C (if solubility permits) can enhance diastereoselectivity.

Q: My reactor fouls with polymer after 30 minutes. A: Radical polymerization of the diene substrate is competing with the [2+2] cycloaddition.

  • The Fix:

    • Flow Chemistry: Switch from batch to a continuous flow photoreactor. This reduces the residence time of the product in the UV zone and prevents over-irradiation/polymerization.

    • Concentration: Unlike the sulfonylation method, [2+2] reactions often benefit from higher concentrations to favor the bimolecular interaction (if intermolecular) or specific concentrations to optimize photon flux absorption.

Module C: Post-Synthesis Stability

Q: The product degrades during silica gel chromatography. A: 2-Thia-1-azabicycloalkanes (especially [2.1.1] and [3.1.0] systems) possess significant ring strain (>30 kcal/mol). The acidic nature of silica can catalyze the nucleophilic attack of water on the N-S bond, opening the ring.

  • The Fix:

    • Neutralize Silica: Pre-treat the column with 1-2% Triethylamine in hexane.

    • Alumina: Use neutral alumina instead of silica.

    • Reverse Phase: Isolate via C18 chromatography (neutral pH), which is much gentler on the strained sulfonamide bond.

Visualizing the Pathways

The following diagram illustrates the critical decision points in the cyclization of amino-sulfonyl chlorides.

G Start Amino-Sulfonyl Chloride (Precursor) Base Addition of Base (Et3N / LiHMDS) Start->Base Intermediate Deprotonated Amine (Nucleophile) Base->Intermediate Hydrolysis SIDE REACTION: Hydrolysis to Sulfonic Acid (Trace Water) Intermediate->Hydrolysis Wet Solvent Dimer SIDE REACTION: Intermolecular Attack (Dimer/Oligomer) Intermediate->Dimer High Conc. (>0.1M) Elimination SIDE REACTION: Beta-Elimination (Vinyl Sulfonamide) Intermediate->Elimination High Temp / Strong Base Cyclization DESIRED PATHWAY: Intramolecular Cyclization Intermediate->Cyclization High Dilution (<0.01M) Product 2-Thia-1-azabicycloalkane (Sultam Core) Cyclization->Product

Figure 1: Reaction pathways for the synthesis of bridged sultams showing the competition between cyclization and common failure modes (dimerization, hydrolysis, elimination).

Standard Operating Protocol: High-Dilution Cyclization

Application: Synthesis of 2-thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide and related analogs.

Reagents:

  • Precursor: Amino-sulfonyl chloride (freshly prepared).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain a Nitrogen atmosphere.

  • Base Charge: Add anhydrous DCM (volume calculated for 0.005 M final concentration) and Et3N (2.5 equivalents) to the flask. Cool to 0°C.

  • Slow Addition: Dissolve the amino-sulfonyl chloride in a minimal amount of DCM. Load this into a gas-tight syringe.

  • Execution: Using a syringe pump, add the precursor solution to the stirring base mixture over 6–8 hours .

    • Why? This maintains the "pseudo-infinite dilution" condition, statistically favoring the intramolecular reaction over intermolecular dimerization.

  • Workup:

    • Wash with dilute citric acid (pH 5) to remove excess amine. Avoid strong acids.

    • Wash with brine, dry over MgSO4.

    • Concentrate without heat (<30°C) to avoid thermal extrusion of SO2.

  • Purification: Flash chromatography on neutralized silica (1% Et3N/Hexanes slurry).

References

  • Paquette, L. A., & Wyvratt, M. J. (1974). Synthesis of 2-thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide.[1] A strained sultam.[2] Journal of the American Chemical Society.

  • Mondal, S., & Malakar, S. (2018).[1] Sultams: Recent Syntheses and Applications.[1][3] European Journal of Organic Chemistry.[1]

  • Mykhailiuk, P. K. (2020). Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study. The Journal of Organic Chemistry.[1][2] [2]

  • Volkov, A., et al. (2024). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv.

Sources

Optimization

strategies to improve the stability of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

Technical Support Center: 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals wo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione. This molecule, a highly strained, bridged bicyclic sultam, possesses unique chemical properties that make it an intriguing scaffold. However, its inherent structural features also present significant stability challenges. This document provides in-depth troubleshooting guides, protocols, and foundational knowledge to help you anticipate and mitigate these challenges in your experiments.

Understanding the Inherent Instability of the Scaffold

The stability of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione is fundamentally governed by two key features: immense ring strain and the reactivity of the sulfonamide (sultam) bond.

  • Ring Strain: The bicyclo[2.2.1]heptane framework is notoriously strained. The nitrogen atom at the bridgehead position introduces additional strain and creates a lactam-like structure that is energetically unfavorable compared to acyclic systems[1]. This high potential energy means the molecule is primed to undergo reactions that relieve this strain, such as ring-opening.

  • Sulfonamide Reactivity: The core of this molecule is a cyclic sulfonamide, or sultam. Strained sultams, like their β-lactam cousins, are highly susceptible to nucleophilic attack and hydrolysis. Compared to acyclic sulfonamides, the rate of hydrolysis in strained cyclic systems can be enhanced by several orders of magnitude[2]. This reactivity is the primary cause of degradation in aqueous or protic environments.

The combination of these factors makes the molecule susceptible to degradation under conditions that might be benign for more conventional structures.

Potential Degradation Pathway: Hydrolysis

The most probable non-specific degradation pathway is hydrolysis of the endocyclic sulfur-nitrogen bond. This reaction can be catalyzed by acid or base and leads to the opening of the bicyclic system, destroying the compound's core structure and biological activity.

cluster_main Likely Hydrolytic Degradation Parent 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione (Strained Bicyclic Sultam) Product Ring-Opened Product (Sulfonic Acid & Secondary Amine) Parent->Product S-N Bond Cleavage (Hydrolysis) Conditions H₂O (Acid or Base Catalyzed) Conditions->Parent

Caption: Predicted hydrolytic degradation of the bicyclic sultam.

Frequently Asked Questions (FAQs)

Q1: My compound is rapidly disappearing from my aqueous buffer solution. What is happening? This is almost certainly due to hydrolysis of the strained sultam ring. These scaffolds can be exceptionally sensitive to water, especially if the solution is not strictly neutral and free of nucleophiles. See Protocol 1 for a systematic approach to diagnose and mitigate this issue.

Q2: Can I heat my compound to improve its solubility in a formulation buffer? Extreme caution is advised. While modest heating may be acceptable, thermal stress can provide the activation energy needed to overcome the barrier to ring-opening or other decomposition reactions. We recommend first optimizing solvent and pH conditions at room temperature. If heating is necessary, a thermal stress test (Protocol 1, Part C) should be performed first.

Q3: Is the compound sensitive to light? While the primary instability is hydrolytic, photostability should not be assumed. As part of a comprehensive stability assessment, photostability testing under controlled conditions (e.g., ICH Q1B guidelines) is recommended. Always store the compound and its solutions in amber vials or protected from light.

Q4: What is the best way to store the solid compound? Store the solid material under an inert atmosphere (argon or nitrogen), at low temperature (-20°C or below), and protected from light and moisture. The solid is significantly more stable than its solutions.

Troubleshooting Guides & Stabilization Protocols

These guides are presented in a problem-and-solution format to directly address experimental challenges.

Issue 1: Rapid Degradation in Solution - A Forced Degradation Study

Problem: You observe rapid loss of the parent compound in your experimental medium, but the cause (pH, oxidation, etc.) is unclear.

Solution: Perform a forced degradation study. This systematic process exposes the compound to various stress conditions to identify its primary liabilities. This is a standard approach in pharmaceutical development for understanding degradation pathways[3][4][5].

Protocol 1: Forced Degradation Workflow

Objective: To identify the key factors causing degradation of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione.

Materials:

  • Parent compound

  • Class A volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

  • pH meter

  • Buffers: pH 3, pH 7, pH 9

  • Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Temperature-controlled oven and photostability chamber

Workflow Diagram:

cluster_prep Preparation cluster_stress Stress Conditions (Incubate 24h) cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B1 Acid Hydrolysis (Dilute in 0.1 M HCl) A->B1 Dilute & Expose B2 Base Hydrolysis (Dilute in 0.1 M NaOH) A->B2 Dilute & Expose B3 Neutral Hydrolysis (Dilute in Water/Buffer) A->B3 Dilute & Expose B4 Oxidation (Dilute in 3% H₂O₂) A->B4 Dilute & Expose B5 Thermal (60°C) (Solid & Solution) A->B5 Dilute & Expose B6 Photolytic (ICH Q1B Conditions) A->B6 Dilute & Expose C Neutralize Samples (if applicable) B1->C B2->C B3->C B4->C B5->C B6->C D Analyze via Stability-Indicating HPLC-UV or LC-MS C->D E Quantify % Degradation vs. Control (T=0) D->E

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the compound in a non-reactive organic solvent like acetonitrile (e.g., 1 mg/mL). This is your T=0 sample.

  • Stress Application: For each condition, dilute the stock solution into the stress medium to a final concentration suitable for analysis (e.g., 50 µg/mL).

    • Acid: Dilute in 0.1 M HCl.

    • Base: Dilute in 0.1 M NaOH.

    • Neutral: Dilute in purified water.

    • Oxidative: Dilute in 3% hydrogen peroxide.

    • Thermal: Place both a solid sample and a solution sample (in neutral buffer) in an oven at 60°C.

    • Photolytic: Expose a solution sample to light conditions as specified by ICH Q1B guidelines.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours) at room temperature, except for the thermal sample. Keep a control sample protected from light and heat at 4°C.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the T=0 control, using a stability-indicating analytical method (see Section 4).

  • Interpretation: Compare the peak area of the parent compound in each stressed sample to the control. Significant loss indicates susceptibility to that condition. For this class of molecules, expect major degradation under acidic and basic conditions[2][6].

Stress ConditionExpected Outcome for Bicyclic SultamsRationale
0.1 M HCl >50% DegradationAcid-catalyzed hydrolysis of the S-N bond is a known pathway for sulfonamides and is accelerated by ring strain[2][6].
0.1 M NaOH >80% DegradationBase-catalyzed hydrolysis is often much faster than acid-catalyzed for strained sultams, proceeding via a potent nucleophilic attack[2].
3% H₂O₂ Minimal DegradationThe sulfur atom is already in its highest oxidation state (VI), making it resistant to further oxidation.
60°C Heat Moderate DegradationThermal energy can accelerate the rate of hydrolysis or potentially induce other decomposition pathways.
Issue 2: Finding Optimal Formulation/Buffer Conditions

Problem: Your compound degrades in the required aqueous medium. You need to find a pH that maximizes its half-life.

Solution: Conduct a pH-rate profile study. This experiment measures the degradation rate at various pH values to identify the pH of maximum stability.

Protocol 2: pH-Rate Profile Determination

Objective: To determine the pH at which the compound exhibits the lowest degradation rate in an aqueous system.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use buffers with non-nucleophilic components (e.g., citrate, phosphate, acetate).

  • Incubation: Add a small aliquot of your compound's organic stock solution to each buffer to a known final concentration. Incubate all samples at a constant, controlled temperature (e.g., 40°C to accelerate degradation to an observable timeframe).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution. Immediately quench any reaction by diluting into the HPLC mobile phase or another suitable medium and freezing if necessary.

  • Analysis: Analyze all time-point samples by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the observed rate constant, kobs.

    • Plot log(kobs) versus pH. The resulting graph is the pH-rate profile. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability. For sulfonamide-containing drugs, this is often in the weakly acidic to neutral range[7].

Key Analytical Method: Stability-Indicating HPLC-UV

A robust analytical method is essential to accurately measure stability. A "stability-indicating" method is one that can separate the intact parent compound from all potential degradation products, ensuring that a decrease in the parent peak is a true measure of degradation[3].

Method Development Essentials:

  • Column: A C18 reversed-phase column is a standard starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is typically required to resolve the parent from more polar degradants.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

  • Validation: The method must be validated using samples from the forced degradation study. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent peak is free from co-eluting impurities.

References

  • Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. (Preprint) Available at: [Link]

  • El-Gindy, A., Emara, S., & Mostafa, M. M. (2012). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • King, J. F., & As-Saabi, H. (1983). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of Organic Chemistry. (Abstract available at ResearchGate) Available at: [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Available at: [Link]

  • Matern, A., et al. (2019). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. Scientific Reports. Available at: [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and reactions of bridged bicyclic compounds. University of Glasgow. Available at: [Link]

  • Acid-Catalyzed Hydrolysis of Bridged Bi- And Tricyclic Compounds. (ResearchGate) Available at: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (ResearchGate) Available at: [Link]

  • Soriano, E., & Marco-Contelles, J. (2009). Mechanistic Analysis of Intramolecular Free Radical Reactions toward Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. (ResearchGate) Available at: [Link]

  • Kalnins, G., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules. Available at: [Link]

  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research. Available at: [Link]

  • Mechanistic Analysis of Intramolecular Free Radical Reactions toward Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. ACS Publications. Available at: [Link]

  • Degradation Pathway. (ResearchGate) Available at: [Link]

  • Michalska, K., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences. Available at: [Link]

  • Benouis, A., et al. (2024). Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023). Frontiers in Microbiology. Available at: [Link]

  • Degradation pathway: Significance and symbolism. (Metamolecular) Available at: [Link]

  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV/persulfate. White Rose Research Online. Available at: [Link]

  • Sulfonamide resistance: Mechanisms and trends. (ResearchGate) Available at: [Link]

  • Adamska, A., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals. Available at: [Link]

  • 1-Azabicyclo[2.2.1]heptane. PubChem. Available at: [Link]

  • Chemical Properties of 1-azabicyclo[2.2.1]heptane. Cheméo. Available at: [Link]

Sources

Troubleshooting

enhancing the efficiency of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione reactions

Welcome to the Bridged Sultam Technical Support Center . This guide is engineered for medicinal chemists and process engineers working with -thia-1-azabicyclo[2.2.1]heptane-2,2-dione and related strained sulfonamide scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bridged Sultam Technical Support Center .

This guide is engineered for medicinal chemists and process engineers working with


-thia-1-azabicyclo[2.2.1]heptane-2,2-dione  and related strained sulfonamide scaffolds. These structures are high-value bioisosteres for proline or 

-lactams but present unique challenges due to ring strain and the electronic deactivation of the bridgehead nitrogen.

Quick Status Check: System Diagnostics

ParameterSpecificationCritical Threshold
Ring Strain ~25-30 kcal/molHigh susceptibility to nucleophilic ring opening.
N-Nucleophilicity Significantly reducedStandard

conditions often fail; requires catalysis.
Stability Acid-tolerant; Base-sensitiveAvoid aqueous NaOH > 1M; unstable to strong reductants (e.g.,

).
Preferred Phase Flow ChemistryBatch synthesis often leads to oligomerization.

Module 1: Synthesis & Cyclization Efficiency

User Issue: "My intramolecular cyclization yields are stalling at 30-40%, and I'm seeing significant polymer formation."

Root Cause Analysis: The formation of the [2.2.1] sultam core involves closing a strained ring. In batch conditions, the intermolecular reaction (polymerization) competes kinetically with the desired intramolecular cyclization, especially at high concentrations.

Troubleshooting Protocol:

Q1: Are you running this in batch or flow?

  • The Fix: Switch to Continuous Flow Chemistry .

  • Why: Flow reactors allow for precise residence time control and efficient heat dissipation. More importantly, they facilitate "pseudo-high dilution" conditions that favor intramolecular cyclization over intermolecular polymerization without requiring massive solvent volumes.

  • Reference Protocol: Photochemical [2+2] cycloadditions in flow have demonstrated yield improvements from ~30% (batch) to >55% (flow) for similar bridged sultams by suppressing oligomerization [1, 2].

Q2: Which base are you using for the displacement step?

  • The Fix: Transition from inorganic bases (e.g.,

    
    ) to non-nucleophilic organic bases  like DBU or BEMP.
    
  • Why: Inorganic bases often require phase transfer catalysts which can introduce variability. DBU provides a homogeneous basic environment that rapidly deprotonates the precursor sulfonamide without acting as a nucleophile that could attack the sulfur center and open the ring [3].

Workflow Visualization: Cyclization Optimization

CyclizationOptimization Start Start: Low Cyclization Yield CheckMode Check Reactor Mode Start->CheckMode Batch Batch Reactor CheckMode->Batch Current Flow Continuous Flow CheckMode->Flow Recommended Polymer Issue: Oligomerization Batch->Polymer BaseCheck Check Base Selection Flow->BaseCheck Dilution Action: High Dilution (0.01 M) Polymer->Dilution Patch Dilution->BaseCheck Nucleophilic Inorganic (K2CO3/NaOH) BaseCheck->Nucleophilic NonNuc Organic (DBU/BEMP) BaseCheck->NonNuc RingOpen Risk: Ring Opening Nucleophilic->RingOpen Success Optimized Yield (>60%) NonNuc->Success

Caption: Decision tree for optimizing the cyclization step, prioritizing flow chemistry and non-nucleophilic bases to prevent polymerization and ring opening.

Module 2: Functionalization & Reactivity

User Issue: "I cannot alkylate the bridgehead nitrogen. Standard alkyl halides and bases are returning starting material."

Root Cause Analysis: The nitrogen atom at the bridgehead of the 1-azabicyclo[2.2.1] system is geometrically constrained.[1] The lone pair is twisted and electronically withdrawn by the sulfonyl group (


), making it significantly less nucleophilic than a standard secondary amine or sulfonamide.

Troubleshooting Protocol:

Q1: Are you relying on


 mechanisms? 
  • The Fix: Abandon standard nucleophilic substitution. Switch to Palladium or Copper-catalyzed Cross-Coupling .

  • Why: The steric bulk of the bicyclic cage hinders the approach of the electrophile. Metal catalysis (Buchwald-Hartwig type) facilitates the bond formation via oxidative addition/reductive elimination, bypassing the steric penalty of direct

    
     attack.
    
  • Recommended System:

    • Catalyst:

      
       or 
      
      
      
    • Ligand:Xantphos or BrettPhos (Bulky ligands prevent catalyst deactivation by the sulfur).

    • Base:

      
       (anhydrous).
      

Q2: Is C-H activation an option?

  • The Fix: Utilize Rhodium(III)-catalyzed C-H activation .[2]

  • Why: Recent studies demonstrate that bridged bicyclic alkenes and sultams can undergo directed C-H functionalization.[2] Using a Rh(III) catalyst allows for the installation of functional groups on the carbon skeleton without disturbing the sensitive N-S bridge [4].

Module 3: Stability & Storage

User Issue: "The compound degrades during aqueous workup."

Root Cause Analysis: While the [2.2.1] sultam is thermally stable, the ring strain (~25 kcal/mol) makes the S-N bond susceptible to hydrolysis under strongly basic conditions or nucleophilic attack by hydroxide ions.

Stability Protocol:

  • Avoid Strong Aqueous Bases: Do not use NaOH or KOH for workups. Use saturated

    
     or phosphate buffer (pH 7).
    
  • Nucleophile Exclusion: Avoid storing in nucleophilic solvents (e.g., Methanol/Ethanol) for extended periods if trace acid/base is present. Store in DMSO, DMF, or

    
    .
    
  • Flash Chromatography: Use silica gel neutralized with 1%

    
     to prevent acid-catalyzed rearrangement, although the sultam is generally more stable to acid than base.
    
Mechanism Visualization: Ring Opening Risk

RingStability Sultam [2.2.1] Sultam Core Attack Attack at Sulfur Sultam->Attack Nucleophile Strong Nucleophile (OH-, MeO-) Nucleophile->Attack Transition Transition State (Strain Release) Attack->Transition Fast OpenProduct Ring-Opened Sulfonic Acid/Amine Transition->OpenProduct Irreversible

Caption: The pathway of irreversible ring opening driven by the release of ring strain upon nucleophilic attack at the sulfur atom.

References

  • Dobrydnev, A. V., et al. (2024). Bridged Bicyclic

    
    -Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. Link
    
  • Mykhailiuk, P. K. (2023).[3][4][5] Saturated Bicyclic Sultams: Synthesis, Properties, and Applications. ResearchGate. Link

  • Grygorenko, O. O., et al. (2021). Bicyclic Sultams in Medicinal Chemistry. Enamine. Link

  • Ellman, J. A., et al. (2020). Three-Component 1,2-Carboamidation of Bridged Bicyclic Alkenes via RhIII-Catalyzed Addition. National Institutes of Health (PMC). Link

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2lambda6-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

A Comprehensive Guide to the Safe Handling of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 2λ⁶-Thia-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Handling of 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione was identified during the literature search. The following guidance is synthesized from information on analogous chemical structures, including bicyclic amines and sulfonamides, and established laboratory safety protocols. It is imperative to conduct a comprehensive, site-specific risk assessment before commencing any work with this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

Introduction: Understanding the Compound

2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione is a unique bicyclic sulfonamide. The strained ring system, coupled with the presence of a sulfone group and a tertiary amine, suggests a compound with potential for high reactivity and biological activity. Nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3][4] The structural alerts within this molecule necessitate a cautious and well-defined handling protocol to ensure the safety of laboratory personnel.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of specific toxicological data, a conservative approach to hazard assessment is essential. The primary potential hazards are anticipated to be:

  • Dermal, Ocular, and Respiratory Irritation: Similar nitrogen and sulfur-containing heterocyclic compounds are known to cause skin and eye irritation.[5][6] Fine powders can also irritate the respiratory tract.

  • Sensitization: Some bicyclic amines and related structures may cause allergic skin reactions.[7]

  • Toxicity: While the exact toxicity is unknown, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[5] Many nitrogen-containing heterocycles exhibit potent biological effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended). Change gloves every 30-60 minutes or immediately upon contamination.[8]Lab coat.Not generally required if handled in a certified chemical fume hood.
Running reactions and work-up procedures Chemical splash goggles. A face shield is recommended if there is a splash hazard.[8]Nitrile gloves (double-gloving recommended). Change gloves frequently.Chemical-resistant lab coat.Not generally required if handled in a certified chemical fume hood.
Handling outside of a fume hood (e.g., transport) Safety glasses with side shields.Nitrile gloves.Lab coat.Consider a NIOSH-approved respirator with particulate filters if there is a risk of aerosolization.[7]
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with particulate and organic vapor cartridges.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (Outer Pair) don2->don3 doff1 1. Gloves (Outer Pair) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: PPE Donning and Doffing Workflow

Operational Plans: Safe Handling from Bench to Waste

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione and its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Standard Operating Procedures
  • Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Designate a specific area within the fume hood for handling the compound.

  • Weighing: If possible, weigh the solid material in a disposable weigh boat or directly into the reaction vessel within the fume hood to prevent contamination of balances.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing.

  • Reaction Monitoring: Use appropriate analytical techniques to monitor the reaction progress, minimizing the need to open the reaction vessel.

  • Work-up and Purification: Conduct all extraction, filtration, and chromatography steps within the fume hood.

  • Decontamination: After each use, decontaminate the work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. Decontaminate all equipment that has come into contact with the compound.

Disposal Plans: A Cradle-to-Grave Responsibility

Proper waste segregation and disposal are critical to ensure environmental and personnel safety.

Waste Streams
  • Solid Waste: Unused compound, contaminated weigh boats, and filter papers.

  • Liquid Waste: Reaction mixtures, extraction solvents, and chromatography eluents.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items.

Disposal Workflow

Disposal_Workflow cluster_waste Waste Segregation and Disposal solid Solid Waste (Unused Compound, Contaminated Consumables) solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid Liquid Waste (Reaction Mixtures, Solvents) liquid_container Labeled Halogenated or Non-halogenated Liquid Waste Container liquid->liquid_container ppe Contaminated PPE (Gloves, Coats) ppe_container Labeled Solid Waste Bag/Container ppe->ppe_container disposal Dispose through Institutional EHS Program solid_container->disposal liquid_container->disposal ppe_container->disposal

Caption: Chemical Waste Disposal Workflow

Disposal Procedures
  • Solid Waste: Collect in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Segregate into halogenated and non-halogenated waste streams as appropriate. Collect in designated, labeled waste carboys. Do not mix incompatible waste streams.

  • Contaminated PPE: Place in a designated, labeled bag or container for solid waste.

  • Consult EHS: Follow all institutional and local regulations for hazardous waste disposal. Contact your EHS department for specific guidance.[9][10] For sulfur-containing waste, some jurisdictions may have specific disposal requirements to prevent the formation of acidic byproducts in landfills.[11]

Emergency Procedures: Planning for the Unexpected

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (double gloves, lab coat, goggles), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry to the contaminated area.

    • Allow only trained personnel with appropriate respiratory protection to clean the spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][12] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like 2λ⁶-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione is paramount in a research environment. By understanding the potential hazards, diligently using appropriate PPE, adhering to established operational and disposal plans, and being prepared for emergencies, you can mitigate risks and foster a strong safety culture within your laboratory. Always prioritize caution and consult with safety professionals when in doubt.

References

  • Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET: 7-Oxabicyclo[2.2.1]heptane.
  • Martin Marietta Magnesia Specialties. (n.d.). Sulfur Spills.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: 1,4-Diazabicyclo[2.2.2]octane.
  • Synergy Recycling. (2024, November 11). Safe and Compliant Disposal of Sulphur Dioxide (SO₂).
  • Fisher Scientific. (2009, April 29). SAFETY DATA SHEET: (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Sulfur Roll, Lab Grade.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds: 1,4-Diazabicyclo[2.2.2]octane.
  • Akhtara, M. J., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1805.
  • Al-Harbi, S. A., & Al-Harbi, S. A. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals.
  • Apollo Scientific. (n.d.). 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • Gribble, G. W. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

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